Product packaging for Cephalosporinase(Cat. No.:CAS No. 8002-26-4)

Cephalosporinase

货号: B13388198
CAS 编号: 8002-26-4
分子量: 2066.9 g/mol
InChI 键: ZSJYLJDUCRBLEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cephalosporinase is a bacterial enzyme classified as a β-lactamase, with a primary function of inactivating cephalosporin antibiotics by hydrolyzing the β-lactam ring structure . This activity is a key mechanism of antimicrobial resistance (AMR) in various Gram-negative bacteria, rendering many critically important drugs ineffective . In research settings, this enzyme is an essential tool for studying the emergence and dissemination of resistance, particularly extended-spectrum beta-lactamase (ESBL) and AmpC beta-lactamase genes . Investigations utilizing this compound are critical for understanding bacterial resistance dynamics in diverse environments, including clinical, agricultural, and wildlife ecosystems, supporting the global One Health approach to combating AMR . Our product is a high-purity preparation supplied for research applications. It is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C108H93Cl4N29O8 B13388198 Cephalosporinase CAS No. 8002-26-4

属性

CAS 编号

8002-26-4

分子式

C108H93Cl4N29O8

分子量

2066.9 g/mol

IUPAC 名称

3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(4-methylphenyl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide

InChI

InChI=1S/3C27H23ClN8O2.C27H24ClN5O2/c2*1-18-7-11-26-31-25(32-35(26)16-18)15-24(37)22(13-19-5-3-2-4-6-19)30-27(38)12-8-20-14-21(28)9-10-23(20)36-17-29-33-34-36;1-18-11-12-35-26(13-18)31-25(32-35)16-24(37)22(14-19-5-3-2-4-6-19)30-27(38)10-7-20-15-21(28)8-9-23(20)36-17-29-33-34-36;1-19-7-9-21(10-8-19)16-26(34)24(15-20-5-3-2-4-6-20)30-27(35)14-11-22-17-23(28)12-13-25(22)33-18-29-31-32-33/h2*2-12,14,16-17,22H,13,15H2,1H3,(H,30,38);2-13,15,17,22H,14,16H2,1H3,(H,30,38);2-14,17-18,24H,15-16H2,1H3,(H,30,35)

InChI 键

ZSJYLJDUCRBLEX-UHFFFAOYSA-N

规范 SMILES

CC1=CC=C(C=C1)CC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=CC(=C3)Cl)N4C=NN=N4.CC1=CC2=NC(=NN2C=C1)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1

产品来源

United States

Classification Systems and Molecular Characteristics of Cephalosporinases

Molecular Classification of β-Lactamases (Ambler Classification) and Cephalosporinase Placement (Class C)

The most widely accepted molecular classification system for β-lactamases, proposed by Ambler, categorizes these enzymes into four classes (A, B, C, and D) based on their amino acid sequences. nih.govfrontiersin.orginfectionsinsurgery.org Cephalosporinases are primarily designated as Class C β-lactamases. nih.govnih.govdroracle.ai This classification highlights the evolutionary relationships and structural similarities among these enzymes.

Metallo-β-Lactamases (Class B) and Their Relevance to this compound Activity

In contrast to the serine-based β-lactamases, Class B enzymes are metallo-β-lactamases (MBLs) that require one or two zinc ions for their catalytic activity. nih.govinfectionsinsurgery.orgresearchgate.net These enzymes have a broad substrate profile that can include penicillins, cephalosporins, and carbapenems. frontiersin.orginfectionsinsurgery.org While the term "this compound" is most strongly associated with the serine-based Class C enzymes, some MBLs can exhibit significant this compound activity. ebi.ac.ukencyclopedia.pub The first identified metallo-β-lactamase from Bacillus cereus demonstrated this compound activity that was inhibited by EDTA, a chelating agent. encyclopedia.pub However, MBLs are mechanistically distinct from Class C cephalosporinases, employing a metal-activated hydroxide (B78521) ion to attack the β-lactam ring. ebi.ac.uk

Functional Classification Schemes and this compound Groupings

Functional classification systems, such as the Bush-Jacoby-Medeiros scheme, group β-lactamases based on their substrate and inhibitor profiles, which often correlates with their clinical phenotype. nih.govnih.gov This approach provides a practical framework for understanding the activity of these enzymes.

Group 1 (Class C) Cephalosporinases and Subgroups

In the functional classification, cephalosporinases predominantly fall into Group 1. nih.govfrontiersin.orgonlinebiologynotes.com These enzymes are characterized by their potent hydrolytic activity against cephalosporins and their general resistance to inhibition by clavulanic acid. frontiersin.orgonlinebiologynotes.coma-z.lu Group 1 corresponds directly to the molecular Class C. nih.govinfectionsinsurgery.org An additional subgroup, 1e, has been described to include variants with specific characteristics. researchgate.net

Other β-Lactamase Groups with this compound Activity (e.g., Extended-Spectrum β-Lactamases)

While Group 1 is defined by this compound activity, enzymes from other groups can also hydrolyze cephalosporins. Extended-spectrum β-lactamases (ESBLs), which are typically found in Group 2 (molecular Classes A and D), are a notable example. nih.govfrontiersin.org ESBLs are often derivatives of parent enzymes like TEM-1 and SHV-1 and have an expanded substrate spectrum that includes third-generation cephalosporins. nih.govnih.gov For instance, CTX-M-type β-lactamases, a prominent family of ESBLs, show a preference for hydrolyzing cefotaxime (B1668864) over ceftazidime (B193861). nih.govmicrorao.com Some OXA-type enzymes (Class D) also exhibit extended-spectrum activity. nih.gov Furthermore, some enzymes in subgroup 2e are cephalosporinases that are inhibited by clavulanic acid. nih.gov

Key Conserved Amino Acid Motifs and Residues in this compound Enzymes

The consistent function of Class C cephalosporinases is rooted in their conserved amino acid sequences. Several key motifs and residues are critical for their structure and catalytic activity. nih.govresearchgate.net A standardized numbering scheme has been proposed to facilitate comparisons between different Class C enzymes. asm.org

Three highly conserved motifs are characteristic of this class: 64S-X-S-K, 150Y-X-N, and 315K-T-G. nih.govresearchgate.netasm.org The serine residue at position 64 (S64) is the active-site nucleophile directly involved in the hydrolysis of the β-lactam ring. asm.org Beyond these core motifs, over 70 other amino acid residues are highly conserved (≥90%) across Class C enzymes, contributing to the stability and function of the enzyme. nih.govresearchgate.net Genetic modifications, such as point mutations or deletions within specific regions like the Ω- and H-10/R2-loops, can lead to the emergence of extended-spectrum AmpC (ESAC) β-lactamases with enhanced activity against newer cephalosporins. nih.govresearchgate.net

FeatureDescriptionReferences
Ambler Classification Molecular classification based on amino acid sequence. Cephalosporinases are primarily Class C. nih.govfrontiersin.orginfectionsinsurgery.orgnih.govdroracle.ai
Serine-Based Mechanism Classes A, C, and D utilize a serine residue in the active site for catalysis. nih.govresearchgate.netmdpi.comebi.ac.uk
Metallo-β-Lactamases Class B enzymes that use zinc ions for catalysis and can have this compound activity. nih.govinfectionsinsurgery.orgresearchgate.netebi.ac.ukencyclopedia.pub
Functional Classification Based on substrate and inhibitor profiles. Cephalosporinases are mainly in Group 1. nih.govfrontiersin.orgnih.govonlinebiologynotes.com
Extended-Spectrum Activity ESBLs (Group 2) and some Class D enzymes can also hydrolyze cephalosporins. nih.govfrontiersin.orgnih.govnih.govmicrorao.com
Conserved Motifs Key motifs in Class C include 64S-X-S-K, 150Y-X-N, and 315K-T-G. nih.govresearchgate.netasm.org

Molecular Mechanisms of Cephalosporinase Catalysis

Enzymatic Reaction Mechanism: Acylation and Deacylation Steps in Serine Cephalosporinases

The hydrolysis of cephalosporins by serine β-lactamases proceeds through a well-defined acylation and deacylation mechanism. nih.govnih.gov This process is initiated by the nucleophilic attack of a conserved active site serine residue (Ser70 in many class A enzymes and Ser64 in class C) on the carbonyl carbon of the β-lactam ring. escholarship.orgnih.govresearchgate.net

Acylation: The first phase of the catalytic cycle is acylation. nih.govebi.ac.uk In this step, the hydroxyl group of the active site serine, activated by a general base, attacks the electrophilic carbonyl carbon of the β-lactam ring. nih.govnih.gov This leads to the formation of a transient, high-energy tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by the backbone amides of active site residues. ebi.ac.ukasm.org The intermediate then collapses, resulting in the cleavage of the amide bond within the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. chemrxiv.orgnih.gov

Deacylation: The second and often rate-limiting step is deacylation. chemrxiv.orgresearchgate.net This phase involves the hydrolysis of the acyl-enzyme intermediate to regenerate the free, active enzyme. nih.gov A water molecule, activated by a general base, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme ester bond. nih.govresearchgate.net This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down, releasing the hydrolyzed, inactive antibiotic and restoring the enzyme to its catalytic state, ready for another cycle. nih.gov

StageDescriptionKey Events
AcylationFormation of a covalent acyl-enzyme intermediate.Nucleophilic attack by the active site serine on the β-lactam carbonyl carbon, formation of a tetrahedral intermediate, and cleavage of the β-lactam ring. nih.govnih.govnih.gov
DeacylationHydrolysis of the acyl-enzyme intermediate and regeneration of the free enzyme.Activation of a water molecule, nucleophilic attack on the acyl-enzyme ester bond, formation of a second tetrahedral intermediate, and release of the hydrolyzed antibiotic. chemrxiv.orgnih.govresearchgate.net

Role of Active Site Residues in Catalysis (e.g., Ser70, Lys73, Glu166, Asn170, Asp217)

The catalytic efficiency and specificity of cephalosporinases are dictated by a constellation of highly conserved amino acid residues within the active site. These residues play distinct and synergistic roles in substrate binding, catalysis, and enzyme regeneration.

Ser70 (or equivalent): This is the primary catalytic nucleophile in serine β-lactamases. escholarship.orgnih.gov Its hydroxyl group, upon activation, initiates the acylation step by attacking the β-lactam ring. nih.govmdpi.com

Lys73 (or equivalent): This residue is crucial for activating the catalytic serine for nucleophilic attack. nih.govmdpi.com It can act as a general base in the acylation step and is also involved in a proton shuttle network that facilitates the protonation of the leaving group nitrogen of the β-lactam amide. nih.govresearchgate.net In some class D enzymes, a carboxylated Lys73 acts as the general base in both acylation and deacylation. chemrxiv.org

Glu166 (or equivalent): This residue plays a pivotal role as a general base, particularly in the deacylation step, by activating the hydrolytic water molecule. nih.govmdpi.comoup.com It can also participate in the activation of Ser70 during acylation, sometimes via a bridging water molecule. nih.govplos.org

Asn170 (or equivalent): Located within the Ω-loop, this residue helps to correctly position the catalytic water molecule necessary for deacylation, often in concert with Glu166. researchgate.netmdpi.com It contributes to the hydrogen-bonding network that is essential for the catalytic process. mdpi.com

Asp217 (and other specificity determinants): While not directly involved in the core catalytic mechanism in all cephalosporinases, residues in positions like 217 can influence substrate specificity. For instance, in some class D β-lactamases, residues in the β5-β6 loop, which can include positions around 214-217, are important for distinguishing between different types of β-lactam antibiotics. chemrxiv.org

ResiduePrimary Role in CatalysisReference
Ser70Primary nucleophile for attacking the β-lactam ring. nih.gov
Lys73Activates Ser70 and participates in the proton shuttle. nih.govresearchgate.net
Glu166Acts as a general base to activate the deacylating water molecule. nih.govoup.com
Asn170Positions the catalytic water molecule for deacylation. researchgate.netmdpi.com
Asp217Can influence substrate specificity. chemrxiv.org

Proton Relay Networks and Water Molecule Activation in Cephalosporinase Activity

The efficient hydrolysis of cephalosporins relies on precisely orchestrated proton transfer events, facilitated by proton relay networks and the activation of water molecules. These networks involve a series of hydrogen-bonded residues and water molecules that shuttle protons between the substrate and key catalytic residues.

During acylation, a proton relay involving residues such as Lys73 and Ser130 is proposed to facilitate the protonation of the nitrogen atom in the β-lactam ring as the C-N bond is cleaved. nih.govresearchgate.net This proton transfer neutralizes the leaving group, making the ring-opening reaction more favorable.

In the deacylation step, the activation of a water molecule is paramount. researchgate.net Glu166 typically acts as the general base, abstracting a proton from a water molecule, thereby increasing its nucleophilicity. nih.govoup.com This "activated" water molecule is then poised to attack the acyl-enzyme intermediate. researchgate.net The positioning and activation of this deacylating water molecule are critical and can be influenced by the acyl-enzyme intermediate itself, ensuring its optimal orientation for nucleophilic attack. researchgate.net The intricate network of hydrogen bonds within the active site, involving residues like Glu166 and Asn170, is essential for holding the water molecule in the correct position for catalysis. mdpi.com

Specificity Determinants for Cephalosporin (B10832234) Hydrolysis

The substrate specificity of cephalosporinases, which allows them to preferentially hydrolyze cephalosporins over other β-lactam antibiotics like penicillins, is determined by the structural and chemical characteristics of their active sites. nih.gov

The R1 and R2 side chains of cephalosporins are accommodated by specific sub-sites within the enzyme's active site. nih.gov The Ω-loop, a flexible region near the active site, often plays a crucial role in substrate recognition and binding, and mutations in this loop can alter substrate specificity. chemrxiv.orgmdpi.com For example, in TEM-1 β-lactamase, specific substitutions such as A237T and E240C have been shown to increase this compound activity while decreasing penicillinase activity. nih.gov

In some class D β-lactamases, the β5-β6 loop near the active site is a key determinant of specificity. chemrxiv.org The size and conformation of this loop can limit the space available in the active site, thereby influencing which substrates can be efficiently hydrolyzed. chemrxiv.org Furthermore, subtle changes in active site hydration, controlled by the orientation of specific residues, can significantly impact the efficiency of cephalosporin deacylation. chemrxiv.org

Insights from Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Quantum mechanics/molecular mechanics (QM/MM) simulations have become an invaluable tool for elucidating the detailed atomic-level mechanisms of this compound catalysis. acs.orgbioexcel.eu These computational methods allow researchers to model the electronic rearrangements that occur during bond-breaking and bond-forming events in the enzyme's active site, providing insights that are often inaccessible through experimental techniques alone. bioexcel.eu

QM/MM simulations have been used to:

Calculate free energy barriers for the acylation and deacylation steps, correctly predicting the differing catalytic efficiencies of various enzyme variants against cephalosporins like ceftazidime (B193861). chemrxiv.orgacs.org

Identify the catalytically competent orientations of the bound substrate within the active site. chemrxiv.orgacs.org

Elucidate the role of active site hydration in determining catalytic activity, showing that subtle control of water molecule positioning can be a key determinant of deacylation efficiency. chemrxiv.orgresearchgate.net

Investigate the detailed catalytic pathways , revealing that an enzyme may adopt different mechanisms for hydrolyzing different substrates. For instance, simulations have shown that the acylation pathway for ampicillin (B1664943) may differ from that of cefalexin in the same enzyme. nih.gov

Reveal the protonation states of key catalytic residues during the reaction cycle, providing a more complete picture of the proton relay networks. asm.org

These simulations have provided strong evidence for the roles of specific residues as general bases and have helped to refine our understanding of the entire catalytic cycle. researchgate.net

Structural Biology of Cephalosporinase Enzymes

Overall Tertiary Folding and Comparison with Other β-Lactamases

Cephalosporinases, primarily classified as Ambler class C β-lactamases, exhibit a distinctive tertiary structure crucial for their enzymatic function. Their three-dimensional fold is characterized by a composition of alpha-helices and beta-sheets. For instance, the cephalosporinase from Citrobacter freundii GN346 is composed of approximately 38% alpha-helices and 23% beta-sheets, a composition remarkably similar to the class C β-lactamase from Pseudomonas aeruginosa, which has 42% alpha-helices and 21% beta-sheets. virginia.edu This structural framework consists of two domains: a larger domain featuring a five-stranded antiparallel beta-sheet flanked by alpha-helices, and a smaller domain. virginia.edu

Active Site Architecture and Substrate Binding Pockets

The active site of a this compound is a finely tuned environment designed for the recognition and hydrolysis of β-lactam antibiotics. This catalytic hub is situated in a crevice between the two domains of the enzyme. virginia.edu At the heart of the active site is a catalytic serine residue (e.g., Ser-64), which initiates the hydrolysis of the β-lactam ring through nucleophilic attack. virginia.edunih.gov

The architecture of the active site can be conceptually divided into two main pockets, the R1 and R2 sites, which accommodate the respective side chains of cephalosporin (B10832234) substrates. virginia.edu The R1 site is responsible for binding the R1 side chain of the β-lactam, which often includes an aminothiazole group in many cephalosporins. virginia.edu This pocket is partially enclosed by the Ω-loop. virginia.edu The R2 site accommodates the R2 side chain, located on the opposite side of the β-lactam ring, and is bordered by a loop structure containing two helices. virginia.edu

Several highly conserved amino acid residues play critical roles in substrate binding and catalysis. For instance, in the Acinetobacter-derived this compound ADC-7, residues Gln120 and Asn152 are crucial for forming hydrogen bonds with the amide group of the R1 side chain of substrates like ceftazidime (B193861). asm.orgasm.org Similarly, Tyr150 is another key residue, with its hydroxyl group often forming a hydrogen bond with the inhibitor's O2 hydroxyl group. nih.gov The "oxyanion hole," formed by the main chain nitrogens of Ser-64 and another serine residue (e.g., Ser-315 in ADC-7), stabilizes the negatively charged tetrahedral intermediate formed during catalysis. nih.govasm.org The precise geometry and chemical nature of these binding pockets are primary determinants of the enzyme's substrate specificity.

Significance of Ω-Loop and Other Loop Regions (H-10/R2-loops) in Structure-Function Relationships

The loop regions surrounding the active site of cephalosporinases are not mere structural linkers; they are dynamic elements critical to the enzyme's function, influencing substrate specificity and catalytic efficiency. The most prominent of these is the Ω-loop, a flexible region that forms one of the walls of the R1 substrate-binding pocket. virginia.edunih.gov The mobility of the Ω-loop is thought to be essential for the binding and hydrolysis of bulky cephalosporins. acs.orgasm.org In Pseudomonas-derived this compound (PDC), residues within the Ω-loop, such as V211 and Y221, engage in hydrophobic interactions with the R1 side chains of cephalosporins. nih.gov Mutations within this loop can significantly alter the enzyme's activity. nih.govnih.gov

Another critical region is the R2-loop, which includes the H-10 helix. venatorx.comoup.comasm.org This loop defines the border of the active site that accommodates the R2 side chain of cephalosporins. oup.com Alterations in the R2-loop, such as amino acid deletions or substitutions, can modify its conformation, thereby affecting substrate binding. oup.com For example, deletions in the R2-loop of PDC variants have been shown to reduce susceptibility to cephalosporins like cefepime (B1668827) and ceftazidime. venatorx.com Similarly, a six-amino-acid deletion in the H-10 helix of an Enterobacter cloacae this compound was associated with increased resistance to cefepime and cefpirome. oup.com

These loop regions are often hotspots for mutations that lead to an expanded substrate spectrum, turning a standard this compound into an extended-spectrum AmpC (ESAC) β-lactamase. asm.orgnih.govnih.govasm.orgresearchgate.netasm.org The flexibility and structural plasticity of the Ω-loop and R2-loop allow for adaptive changes that can accommodate newer, more complex cephalosporin antibiotics. nih.govresearchgate.net

Impact of Amino Acid Substitutions, Insertions, and Deletions on this compound Structure and Activity

Alterations in the primary amino acid sequence of cephalosporinases, whether through substitutions, insertions, or deletions, can have profound effects on their structure and catalytic activity. These changes are a primary mechanism by which bacteria evolve resistance to new β-lactam antibiotics.

Amino Acid Substitutions: Single amino acid changes, particularly in and around the active site, can significantly modify an enzyme's substrate profile. For instance, in the CMY-2 β-lactamase, a Gly214Glu substitution within the Ω-loop reduces the catalytic efficiency against good substrates like cephalothin (B1668815) but increases it against poor substrates like cefotaxime (B1668864). nih.gov In Pseudomonas-derived cephalosporinases (PDCs), substitutions such as E219K and Y221H in the Ω-loop are linked to increased resistance to ceftazidime and ceftolozane (B606591). nih.govasm.org These substitutions can alter the flexibility and dynamics of the active site, often leading to a wider substrate-binding pocket that can better accommodate bulkier cephalosporins. nih.govasm.org

Insertions and Deletions: Insertions and deletions of amino acids, especially within the flexible loop regions, can dramatically reshape the active site. A duplication of an alanine (B10760859) residue at position 215 within the Ω-loop of the ADC-33 this compound from Acinetobacter baumannii contributes to its extended-spectrum activity. asm.org Deletions in the R2-loop are also a common evolutionary strategy. For example, a tripeptide deletion in the R2-loop of the FOX-4 enzyme was shown to decrease its cefoxitin-hydrolyzing ability. oup.com In contrast, a two-amino-acid deletion in the R2-loop of a PDC variant, PDC-88, leads to a "gain of function," reducing susceptibility to cefepime and ceftazidime. venatorx.comcontagionlive.com These deletions can alter the conformation of the active site, impacting substrate binding and the rate of catalysis. venatorx.comasm.org

These genetic alterations underscore the remarkable adaptability of cephalosporinases, allowing them to evolve continuously in response to the selective pressure of antibiotic use. unr.edu.ar

Table 1: Impact of Selected Mutations on this compound Activity

Enzyme VariantMutation TypeLocationObserved Effect on ActivityReference(s)
CMY-32 Substitution (Gly214Glu)Ω-loopDecreased efficiency for cephalothin, increased for cefotaxime. nih.gov
PDC-461 Substitutions (A89V, Q120K, V211A)Near active siteWider substrate binding pocket, enhanced ceftazidime resistance. asm.org
ADC-33 Substitution (Pro210Arg) & Duplication (Ala215)Ω-loopBroadened hydrolysis spectrum (ESAC phenotype). asm.org
PDC-88 Deletion (Thr-Pro)R2-loopReduced susceptibility to cefepime and ceftazidime. venatorx.comcontagionlive.com
FOX-4 (ΔGNS) Deletion (Gly-Ser-Asp)R2-loopDecreased cefoxitin (B1668866) hydrolysis. oup.com
PDC Y221H Substitution (Tyr221H)Ω-loopEnables ceftazidime and ceftolozane hydrolysis. asm.org

Conformational Changes and Dynamics during Catalysis

The catalytic cycle of cephalosporinases is not a static process but involves significant conformational changes and protein dynamics. asm.orgnih.gov The inherent flexibility of these enzymes, particularly in regions like the Ω-loop, is crucial for substrate binding, catalysis, and product release. nih.govuliege.be It is hypothesized that this flexibility allows the enzyme to adopt different conformations to accommodate a variety of substrates. uliege.be

Molecular dynamics simulations have revealed that mutations can alter the conformational landscape of the enzyme. For example, substitutions in the Ω-loop of PDC-3 can control the dynamics of the active site by modulating a network of hydrogen bonds, leading to an expansion of the active site. nih.gov This increased flexibility can facilitate the binding of larger cephalosporin molecules. asm.org Studies on OXA-48 β-lactamase variants suggest that changes in active site solvation, influenced by the conformation of specific residues and loops, can determine the rate of deacylation, a critical step in the catalytic cycle. chemrxiv.org

Small-angle X-ray scattering (SAXS) studies on ADC-7 and P99 cephalosporinases have provided direct evidence of conformational changes upon inhibitor binding. nih.govtandfonline.com The binding of an inhibitor leads to a more compact structure, with a range of residues around the active site undergoing conformational shifts. nih.govtandfonline.com These dynamic changes are central to inhibitor recognition and efficacy and highlight the importance of considering protein flexibility in the design of new drugs. tandfonline.comnih.gov The mobility of the Ω-loop, in particular, has been shown to negatively correlate with antibiotic turnover rates, emphasizing its role in positioning catalytic residues for efficient hydrolysis. acs.org

Crystallographic Structures of Cephalosporinases and Inhibitor Complexes

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of cephalosporinases and understanding their interactions with substrates and inhibitors. These high-resolution structures provide a static snapshot of the enzyme in its apo (unbound) form or in complex with a ligand, offering profound insights into the mechanisms of catalysis and inhibition. nih.govacs.org

Numerous crystal structures of cephalosporinases have been determined, including that of ADC-7 from Acinetobacter baumannii at a resolution of 1.7 Å. researchgate.net These structures reveal the detailed architecture of the active site, including the positions of key catalytic residues and the conformation of surrounding loops. virginia.eduresearchgate.net

Of particular importance are the structures of this compound-inhibitor complexes, which are crucial for structure-based drug design. For example, the crystal structure of ADC-7 in complex with the boronic acid transition state analog inhibitor S02030 showed the inhibitor covalently attached to the catalytic Ser64. nih.govacs.org The inhibitor's R1 amide side chain was observed making key interactions with conserved residues Asn152 and Gln120, while a hydroxyl group of the boronate was positioned in the oxyanion hole. nih.govnih.gov

Similarly, the structure of ADC-7 in an acyl-enzyme complex with the cephalosporin ceftazidime has been determined, providing a glimpse into an intermediate state of the hydrolytic pathway. asm.orgasm.org In this complex, the carbonyl oxygen of the cleaved β-lactam ring is stabilized in the oxyanion hole. asm.org Comparing the acyl-enzyme complex with a transition-state analog complex offers a detailed view of two critical steps in the hydrolysis process. asm.orgasm.org These crystallographic studies have been instrumental in understanding how inhibitors work and provide a rational basis for the optimization of existing inhibitors and the design of novel therapeutic agents. nih.govasm.orgnih.gov

Table 2: Selected Crystallographic Structures of Cephalosporinases and Their Complexes

This compoundLigandPDB IDResolution (Å)Key FindingsReference(s)
ADC-7 ApoNot Specified1.73High-resolution structure of the unbound enzyme. nih.gov
ADC-7 S02030 (Boronic acid inhibitor)4U0X2.03Covalent attachment to Ser64; key interactions with Asn152 and Gln120. nih.govacs.org
ADC-7 Ceftazidime (Acyl-enzyme)Not Specified2.40Carbonyl oxygen in the oxyanion hole; insights into substrate hydrolysis. asm.orgasm.org
ADC-7 LP06 (Boronic acid transition state analog)Not Specified1.67Mimics the high-energy deacylation transition state. asm.orgasm.org
ADC-7 SM23 (Boronic acid inhibitor)Not Specified1.88-1.95Defines the role of the carboxylate group in inhibitor binding. nih.gov

Genetics and Regulation of Cephalosporinase Expression

Chromosomal vs. Plasmid-Mediated Cephalosporinase Genes (e.g., ampC, blaCMY-2, blaDHA-1)

This compound genes can be located on either the bacterial chromosome or on plasmids. Chromosomally encoded cephalosporinases, such as the ampC gene in many Gram-negative bacteria like Enterobacter cloacae, Citrobacter freundii, and Pseudomonas aeruginosa, are an intrinsic part of the bacterium's genetic makeup. nih.govcmpt.caresearchgate.net In many of these organisms, the expression of chromosomal ampC is inducible, meaning it is produced at low basal levels but can be significantly increased in the presence of an inducing agent, such as certain β-lactam antibiotics. cmpt.caresearchgate.net

In contrast, plasmid-mediated this compound genes, like blaCMY-2 and blaDHA-1, are acquired through horizontal gene transfer. researchgate.netoup.comnih.gov These genes are often found on conjugative plasmids, which can be transferred between different bacterial species, contributing to the rapid spread of antibiotic resistance. researchgate.netoup.complos.org The presence of these genes on mobile elements like plasmids and transposons facilitates their dissemination. researchgate.netnih.govresearchgate.net For instance, blaCMY-2 has been found on various plasmid incompatibility groups, including A/C, I1, and K, while blaDHA-1 is often associated with L/M replicons. researchgate.netoup.com The mobility of these genes is further enhanced by their association with insertion sequences like ISEcp1, which can play a role in their transfer to both plasmids and the chromosome. researchgate.net While many plasmid-mediated ampC genes are constitutively expressed at high levels, some, like blaDHA-1, are inducible and originate from the chromosome of organisms like Morganella morganii. nih.govdovepress.com

GeneTypical LocationExpressionAssociated Mobile Elements
ampCChromosomeInducible (in many species)-
blaCMY-2Plasmid, ChromosomeConstitutive/High-levelPlasmids (IncA/C, IncI1, IncK), Transposons (ISEcp1)
blaDHA-1PlasmidInduciblePlasmids (IncFII, IncFIA/FIB/II), Transposons (IS26)

Transcriptional Regulation of ampC and Other this compound Genes

The transcription of this compound genes, particularly the chromosomal ampC gene, is a highly regulated process that allows bacteria to respond to the presence of β-lactam antibiotics. This regulation is crucial for balancing the metabolic cost of enzyme production with the benefit of antibiotic resistance.

Several key regulatory genes are involved in controlling ampC expression. The ampR gene, often located upstream of ampC and transcribed divergently, encodes a transcriptional regulator of the LysR family. asm.orgasm.org AmpR can act as both an activator and a repressor of ampC transcription. asm.org In the absence of an inducer, AmpR represses ampC expression. asm.org However, in the presence of certain β-lactam antibiotics, peptidoglycan degradation products accumulate and act as inducers, binding to AmpR and converting it into an activator of ampC transcription. researchgate.netasm.orgasm.org

The ampD gene encodes a cytosolic N-acetylmuramyl-L-alanine amidase, which functions as a negative regulator of ampC expression. researchgate.netasm.org AmpD hydrolyzes 1,6-anhydromuropeptides, which are the signal molecules for induction. asm.org By keeping the intracellular concentration of these inducers low, AmpD helps to maintain the repressed state of ampC in the absence of antibiotics. researchgate.net Inactivation of ampD leads to an accumulation of these signaling molecules and consequently, constitutive hyperproduction of AmpC. asm.orgasm.org Some bacteria, like Pseudomonas aeruginosa, possess multiple ampD homologues (AmpD, AmpDh2, and AmpDh3) that coordinately repress ampC expression. asm.org

The ampG gene encodes a transmembrane permease that transports peptidoglycan breakdown products from the periplasm into the cytoplasm. dovepress.comasm.org This transport is essential for the induction of ampC expression, as it allows the inducer molecules to reach their cytoplasmic target, AmpR. dovepress.com

In Pseudomonas aeruginosa, the regulator MexR has also been implicated in the regulation of β-lactam resistance. AmpR positively regulates the expression of MexR, which is a repressor of the MexAB-OprM efflux pump involved in pumping out β-lactam antibiotics. nih.gov

Two-component signal transduction systems (TCSs) are a primary mechanism by which bacteria sense and respond to environmental changes. nih.govfrontiersin.orgresearchgate.net A typical TCS consists of a sensor histidine kinase and a response regulator. nih.govfrontiersin.org While the direct role of a specific TCS in regulating this compound expression is still being fully elucidated in all bacteria, these systems are known to be involved in antibiotic resistance. nih.govresearchgate.net For instance, the Cpx two-component system, consisting of the sensor kinase CpxA and the response regulator CpxR, is activated by perturbations in the bacterial envelope, such as those caused by β-lactam antibiotics. asm.org This activation leads to the regulation of genes involved in envelope homeostasis, which can indirectly impact β-lactam resistance. asm.org In some bacteria, TCSs have been shown to regulate the expression of β-lactamases. oup.com

While research on the direct role of DNA methylation and small RNAs in this compound gene expression is emerging, these mechanisms are known to play a significant role in regulating bacterial gene expression in general. scispace.comnih.govmdpi.com DNA methylation can influence gene expression by altering the binding of regulatory proteins to DNA. mdpi.com Small RNAs (sRNAs) are non-coding RNA molecules that can regulate gene expression post-transcriptionally, often by binding to messenger RNA (mRNA) and affecting its stability or translation. scispace.comelifesciences.org It is plausible that these epigenetic and post-transcriptional regulatory mechanisms could also be involved in fine-tuning the expression of this compound genes in response to various stimuli.

Mechanisms of this compound Hyperproduction and Constitutive Expression

Under antibiotic pressure, bacteria can develop mutations that lead to the hyperproduction or constitutive expression of cephalosporinases, resulting in high-level resistance to β-lactam antibiotics. nih.gov

Evolutionary Biology and Dissemination of Cephalosporinase Genes

Evolutionary Origins of Cephalosporinases from Ancestral Enzymes

The evolutionary pathway of cephalosporinases, particularly the class C β-lactamases, is rooted in ancestral penicillin-binding proteins (PBPs). nih.govnih.gov PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov Both serine-based β-lactamases and PBPs share homologous structures and a common catalytic mechanism involving an active-site serine, pointing to a shared ancestry. nih.govresearchgate.net

The prevailing hypothesis suggests that genes encoding β-lactamases evolved from those encoding PBPs under the strong selective pressure of β-lactam antibiotics present in the environment. researchgate.netmdpi.com Initially, these ancestral enzymes likely functioned as housekeeping genes for cell wall maintenance. researchgate.net Over time, mutations and structural modifications allowed these enzymes to more efficiently recognize and hydrolyze β-lactam antibiotics, transforming them from antibiotic targets into potent resistance determinants. researchgate.net

The constant exposure to a wide array of β-lactam antibiotics has driven the continuous evolution of these enzymes. nih.govportlandpress.com This has led to the emergence of extended-spectrum β-lactamases (ESBLs) from parent enzymes like TEM-1 and SHV-1 through point mutations, expanding their activity against newer generations of cephalosporins. acs.orgoup.com Even low concentrations of β-lactams can drive the diversification and divergent evolution of these enzymes, creating a reservoir of genetic diversity that can be selected for when antibiotic pressure increases. asm.org

Horizontal Gene Transfer Mechanisms

The rapid and widespread dissemination of cephalosporinase genes is primarily facilitated by horizontal gene transfer (HGT), a process that allows for the movement of genetic material between different bacteria. nih.gov This transfer is a major driver of antibiotic resistance, enabling genes to cross species and genus barriers. nih.govoup.com The primary vehicles for this dissemination are mobile genetic elements (MGEs), including plasmids, transposons, and bacteriophages.

Plasmids are extrachromosomal DNA molecules that can replicate independently and are key vectors in the spread of resistance genes. frontiersin.org Several incompatibility (Inc) groups of plasmids are frequently associated with the dissemination of this compound genes, particularly AmpC-type β-lactamases.

IncI1 Plasmids: These plasmids are significant carriers of this compound genes like blaCMY-2, blaCTX-M-1, and blaSHV-12. plos.orgresearchgate.net Studies have shown that specific plasmid lineages, such as IncI1/Sequence Type 12 (ST12), are strongly associated with the spread of blaCMY-2 in E. coli from both poultry and human sources. plos.orgplos.org Similarly, IncI1/ST7 plasmids have been found to carry blaCTX-M-1 in isolates from diverse hosts. plos.org The prevalence of nearly identical IncI1 plasmids in genetically distinct E. coli strains from both humans and farm animals underscores their role in facilitating inter-species and inter-host transmission of resistance. plos.orgresearchgate.net

IncHI2 Plasmids: These large, conjugative plasmids are also major contributors to the spread of this compound genes, including blaCMY-2 and various blaCTX-M genes. nih.gov IncHI2 plasmids often carry multiple resistance genes, conferring a multidrug-resistant phenotype. nih.gov The association of blaCMY-2 with IncHI2 plasmids has been observed in E. coli and Salmonella, highlighting the plasmid's role in transferring resistance across different bacterial species. nih.gov The stability and broad host range of IncHI2 plasmids make them highly effective vehicles for the dissemination of antimicrobial resistance. nih.gov

Other plasmid families, including IncA/C, IncF, and IncK, have also been implicated in the spread of this compound genes, though often to a lesser extent than IncI1 and IncHI2. plos.orgplos.orgoup.com

Table 1: Plasmids Associated with this compound Gene Dissemination

Plasmid Incompatibility GroupAssociated this compound GenesCommon Bacterial HostsKey Findings
IncI1 blaCMY-2, blaCTX-M-1, blaSHV-12, blaCMY-42Escherichia coli, Salmonella spp.Predominantly associated with blaCMY-2 (especially ST12) and blaCTX-M-1 (especially ST3 and ST7); facilitates transfer between animal and human hosts. plos.orgresearchgate.netplos.orgplos.org
IncHI2 blaCMY-2, blaCTX-M-2, other blaCTX-M genesEscherichia coli, Klebsiella pneumoniae, Salmonella spp.Often carry multiple resistance genes, contributing to multidrug resistance. Plays a significant role in the transfer of blaCMY-2. plos.orgnih.gov
IncA/C blaCMY-2Escherichia coli, Salmonella spp.One of the most common carriers of blaCMY-2, often found in isolates from livestock. nih.govplos.org
IncF blaCTX-M (various), blaCMY-2Escherichia coli, Klebsiella pneumoniaePlays a key role in the global spread of CTX-M enzymes; less commonly carries blaCMY genes. frontiersin.orgplos.orgresearchgate.net
IncK blaCMY-2Escherichia coliAssociated with blaCMY-2 in isolates from both human and animal sources. plos.orgplos.org

The mobilization of this compound genes onto plasmids is often mediated by smaller, highly mobile genetic elements.

Insertion Sequences (IS) and Transposons: These elements can move ("jump") from one DNA location to another, carrying adjacent genes with them. bjid.org.br The insertion sequence IS26 is particularly proficient at capturing and mobilizing antibiotic resistance genes. nih.govasm.org It can form structures called pseudo-compound transposons, which facilitate the movement of gene cassettes, including those containing this compound genes. nih.govasm.org Transposons can integrate into plasmids or the bacterial chromosome, leading to the stable inheritance and potential for further dissemination of the resistance genes they carry. bjid.org.brfrontiersin.org For example, the transposon Tn125 has been associated with the mobilization of carbapenemase genes and can be disrupted by IS26, creating new mobile units. elsevier.es

Genomic Islands: These are large, discrete DNA segments in a bacterial genome that often carry genes acquired through HGT. tandfonline.com An ancient family of mobile genomic islands (MGIs) has been identified in Enterobacteriaceae that carry this compound (ampC) and carbapenemase genes. tandfonline.com These islands show high similarity across different bacterial isolates, indicating their horizontal transfer. tandfonline.com The presence of phage-related genes within these islands suggests that bacteriophages may play a role in their mobility. tandfonline.com

Bacteriophages (phages) are viruses that infect bacteria and can act as vectors for HGT through a process called transduction. frontiersin.org During the phage replication cycle, bacterial DNA, including resistance genes, can be mistakenly packaged into new phage particles. frontiersin.org These phages can then transfer this genetic material to other bacteria upon infection.

Generalized Transduction: Involves the random packaging of any part of the bacterial genome into a phage head. frontiersin.org

Specialized Transduction: Occurs when a prophage (a phage genome integrated into the bacterial chromosome) is improperly excised, taking adjacent bacterial genes with it. frontiersin.org

While the role of phages in transferring some antibiotic resistance genes is well-documented, their direct involvement in spreading this compound genes is an area of ongoing research. nih.gov However, the association of prophages with mobile genomic islands carrying ampC genes suggests a mechanism for phage-mediated mobilization. tandfonline.com Lysogenic phages, which integrate their DNA into the host chromosome as prophages, can contribute to bacterial evolution and pathogenicity by transferring virulence and potentially resistance genes. nih.govmdpi.com The induction of these prophages, sometimes by antibiotic-induced stress, can trigger the lytic cycle and the release of transducing particles, facilitating gene spread. nih.govmdpi.com

Genomic Epidemiology of this compound-Producing Bacteria

Genomic epidemiology utilizes whole-genome sequencing (WGS) to study the spread and evolution of pathogens and their resistance genes with high resolution. frontiersin.org This approach allows for detailed tracking of specific bacterial clones and the mobile genetic elements they carry, providing insights into transmission dynamics in various settings, from hospitals to the environment and food chain. researchgate.netresearchgate.net

Phylogenetic analysis, based on WGS data, reconstructs the evolutionary relationships between bacterial isolates. researchgate.net This is essential for distinguishing between the clonal spread of a specific resistant bacterium and the horizontal transfer of a resistance gene on a mobile element among diverse bacterial strains. plos.org

A notable example is the study of Pseudomonas-derived this compound (PDC), the intrinsic AmpC β-lactamase of Pseudomonas aeruginosa. nih.gov Phylogenetic analyses of the blaPDC gene have revealed a deep evolutionary history, with a common ancestor diverging thousands of years ago. nih.gov This evolution has led to the formation of distinct clonal variants or clusters.

PDC Clusters: A comprehensive evolutionary analysis of blaPDC identified eight major clusters (A through H). nih.gov Clusters A to G showed relatively recent divergence and short phylogenetic distances, indicating they are closely related. In contrast, cluster H diverged much earlier and exhibits greater genetic distance from the other clusters. nih.gov Despite this genetic divergence, the active sites of the PDC enzymes are highly conserved, suggesting a strong negative selection to maintain their primary function against β-lactam antibiotics. nih.gov Longitudinal studies within single patients have shown how prolonged antibiotic therapy can drive the evolution of new PDC variants with altered substrate specificities through the accumulation of mutations. asm.org

This detailed phylogenetic clustering helps in understanding the population structure of P. aeruginosa and tracking the emergence and spread of specific PDC variants that may confer advantages in certain clinical or environmental contexts. nih.govtandfonline.com

Table 2: Phylogenetic Clusters of Pseudomonas-derived this compound (PDC)

PDC ClusterEstimated Time of Emergence (Years Ago, 95% HPD)Key Phylogenetic Characteristics
Common Ancestor 4661 (2743–6675)The ancestral origin from which all current PDC clusters diverged.
Cluster H ~4661 (Emerged after initial divergence)Longest phylogenetic distance among clusters, representing the earliest offshoot.
Cluster G 537 (332–776)Relatively recent emergence.
Cluster F 437 (287–649)Relatively recent emergence.
Cluster E 355 (238–528)Relatively recent emergence.
Cluster D 192 (134–296)Relatively recent emergence.
Cluster C 192 (134–296)Relatively recent emergence.
Cluster B 173 (128–268)Relatively recent emergence.
Cluster A 173 (128–268)Shortest phylogenetic distance; predominant cluster at the time of analysis.
Data derived from a Bayesian Markov Chain Monte Carlo phylogenetic tree analysis. nih.gov

Geographical Distribution and Environmental Reservoirs

The dissemination of this compound genes is not confined to clinical settings; environmental reservoirs play a crucial role in their persistence and spread. Wildlife, agricultural environments, and wastewater treatment plants have been identified as significant hotspots for these resistance genes.

Wildlife: this compound-producing bacteria have been reported in wildlife across all continents, with a notable prevalence in Europe (52% of reports). portlandpress.comnih.govmdpi.com Studies have identified these resistance genes in 188 different host species, primarily birds and mammals such as gulls and ungulates. nih.govmdpi.com The most commonly detected cephalosporinases in wildlife, including CTX-M-1, CTX-M-14, CTX-M-15, and CMY-2, mirror those found in human-associated environments, suggesting a strong influence of anthropogenic activities on the environmental resistome. portlandpress.comnih.govmdpi.com The presence of these genes in migratory birds further highlights their potential role in the long-distance dissemination of antimicrobial resistance.

Agricultural Settings: The agricultural environment serves as a significant reservoir for this compound genes. oup.com The use of manure from livestock as fertilizer can introduce antibiotic-resistant bacteria and resistance genes into the soil and onto crops. nih.gov Commensal and environmental bacteria in farm settings can act as reservoirs for the transfer of these genes to pathogenic bacteria. oup.com Studies have identified various this compound genes, including those encoding CTX-M and AmpC enzymes, in bacteria isolated from vegetables and fruit, indicating a potential route of human exposure. nih.gov For instance, the ADC-5 this compound has been identified for the first time in an environmental Acinetobacter baumannii isolate from bulk tank milk in Germany. nih.gov

Wastewater: Wastewater treatment plants (WWTPs) are considered critical hotspots for the dissemination of antibiotic resistance genes. jlabphy.org They receive a constant influx of antibiotic residues and resistant bacteria from domestic, hospital, and industrial effluents. researchgate.netmicrorao.com Within WWTPs, the high density and diversity of bacteria facilitate the horizontal transfer of resistance genes. The blaCMY gene, a common AmpC this compound gene, has been frequently detected in the effluent and activated sludge of WWTPs. researchgate.netmicrorao.com The presence of various ESBL genes, including CTX-M, TEM, and SHV, in wastewater highlights its role as a significant environmental reservoir and a potential source for the contamination of receiving water bodies. asm.org

Table 1: Prominent Cephalosporinases in Environmental Reservoirs

This compoundReservoir(s)Key Findings
CTX-M-1, CTX-M-14, CTX-M-15 Wildlife, Agricultural Settings, WastewaterAmong the most widely disseminated ESBLs globally, frequently reported in various animal species and environmental samples. portlandpress.comnih.govmdpi.com
CMY-2 Wildlife, Agricultural Settings, WastewaterA prevalent plasmid-mediated AmpC β-lactamase found in diverse environmental niches. portlandpress.comnih.govmdpi.com
ADC-5 Agricultural SettingsFirst identified in an environmental A. baumannii isolate from tank milk, indicating its emergence outside of clinical settings. nih.gov
TEM variants WastewaterWidespread in wastewater, contributing to the pool of ESBL genes in the environment. asm.org
SHV variants WastewaterCommonly found in wastewater isolates, often co-occurring with other ESBL genes. asm.org

Emergence and Spread of Extended-Spectrum Cephalosporinases (ESACs, CTX-M, TEM, SHV)

The evolution of β-lactamases with an expanded substrate spectrum, known as extended-spectrum β-lactamases (ESBLs) or extended-spectrum AmpC cephalosporinases (ESACs), has significantly compromised the efficacy of third-generation cephalosporins. nih.govfrontiersin.org

The CTX-M family of β-lactamases has become the most dominant type of ESBL worldwide. oup.com Unlike the TEM and SHV enzymes that evolved through point mutations, CTX-M enzymes are believed to have originated from the mobilization of chromosomal bla genes from Kluyvera species into plasmids. microrao.comnih.govresearchgate.net This initial transfer event, likely facilitated by insertion sequences such as ISEcp1, was followed by rapid diversification through point mutations, leading to the emergence of numerous variants with enhanced hydrolytic activity against cefotaxime (B1668864) and, subsequently, ceftazidime (B193861). nih.govresearchgate.netplos.org The global dissemination of CTX-M-producing organisms has been driven by the spread of specific "epidemic" plasmids and successful bacterial clones, such as E. coli ST131. microrao.comnih.gov The first CTX-M enzymes were identified in the late 1980s, and their prevalence has dramatically increased since the mid-1990s. asm.orgnih.gov

The TEM and SHV β-lactamases were the first plasmid-mediated β-lactamases to be discovered. nih.govmdpi.com The original TEM-1 and SHV-1 enzymes were capable of hydrolyzing penicillins and early-generation cephalosporins. mdpi.com The emergence of ESBL variants of TEM and SHV occurred through the accumulation of point mutations that altered the active site of the enzyme, expanding its substrate profile to include third-generation cephalosporins. oup.comnih.gov While initially the predominant ESBLs, they have been largely surpassed by the CTX-M family in many parts of the world. oup.com However, numerous TEM and SHV variants continue to be clinically significant. panafrican-med-journal.comscirp.org

ESACs represent another evolutionary pathway leading to resistance against extended-spectrum cephalosporins. These enzymes are derived from chromosomal AmpC β-lactamases through mutations that expand their hydrolysis spectrum. frontiersin.org Modifications such as amino acid substitutions, deletions, or insertions can enhance the enzyme's activity against oxyimino-cephalosporins. frontiersin.org

Table 2: Major Families of Extended-Spectrum Cephalosporinases

This compound FamilyOriginKey Evolutionary DriversNotable Variants
CTX-M Chromosomal genes of Kluyvera spp.Mobilization onto plasmids via insertion sequences (e.g., ISEcp1), point mutations. microrao.comnih.govresearchgate.netCTX-M-15, CTX-M-14
TEM Plasmid-mediatedPoint mutations in the parent TEM-1/TEM-2 enzymes. oup.comnih.govOver 240 variants identified. oup.com
SHV Chromosomal (in K. pneumoniae), plasmid-mediatedPoint mutations in the parent SHV-1 enzyme. oup.comnih.govOver 220 variants identified. oup.com
ESACs Chromosomal AmpC β-lactamasesAmino acid substitutions, deletions, or insertions. frontiersin.orgVarious, often specific to bacterial species.

Adaptability and Continued Evolution of Cephalosporinases

The evolutionary journey of cephalosporinases is ongoing, with enzymes continually adapting to new antibiotic challenges. This is evident in the continued evolution of specific cephalosporinases like the L2 enzyme in Stenotrophomonas maltophilia and the PDC enzyme in Pseudomonas aeruginosa.

The L2 this compound in S. maltophilia is a serine-based, clavulanic acid-sensitive enzyme. portlandpress.comnih.govresearchgate.net The overuse of β-lactams has driven the evolution of this enzyme, leading to the emergence of variants with extended-spectrum activity. portlandpress.comnih.govresearchgate.net These variants have been observed to cluster into two distinct clades, suggesting evolutionary divergence. portlandpress.comnih.govresearchgate.net Studies have shown that specific amino acid substitutions can significantly impact the enzyme's catalytic efficiency and substrate affinity. portlandpress.comnih.govresearchgate.net For example, clade 1 variants of L2 exhibit higher resistance to ceftazidime compared to clade 2 variants. portlandpress.com The location of the L1 and L2 β-lactamase genes on a plasmid in S. maltophilia increases the potential for their horizontal transfer to other Gram-negative bacteria. asm.org The significant sequence divergence observed in L1 and L2 genes suggests a rapid evolution, possibly driven by their plasmid-borne nature. asm.org

The Pseudomonas-derived this compound (PDC) is a class C β-lactamase encoded by the chromosomal blaPDC gene in P. aeruginosa. nih.govnih.govasm.org While the blaPDC gene itself is relatively conserved, sequence polymorphisms can lead to structural modifications that alter antibiotic resistance profiles. nih.gov More than 500 variants of PDC have been identified. nih.gov Longitudinal studies of P. aeruginosa isolates from cystic fibrosis patients have revealed the in-patient evolution of PDC, with the accumulation of mutations in response to prolonged antibiotic therapy. nih.govasm.orgbiorxiv.org These mutations can enhance the catalytic efficiency of the enzyme against expanded-spectrum cephalosporins, including newer agents like ceftolozane (B606591). nih.govasm.orgnih.govasm.orgresearchgate.net For instance, specific substitutions in the Ω-loop of the PDC enzyme can enlarge the active site, accommodating bulkier cephalosporins. nih.govasm.orgresearchgate.net This demonstrates the remarkable adaptability of PDC under strong selective pressure.

Enzyme Kinetics and Substrate Specificity Analysis of Cephalosporinases

Determination of Kinetic Parameters (kcat, Km, kcat/Km) for Cephalosporin (B10832234) Hydrolysis

Kinetic parameters for cephalosporin hydrolysis are typically determined using spectrophotometric methods by monitoring the change in absorbance resulting from the cleavage of the β-lactam ring. researchgate.netwsu.edu For substrates with low turnover rates, competitive inhibition assays are often employed to determine the inhibition constant (Kᵢ), which can approximate the Kₘ value. mdpi.com

Studies on various class C cephalosporinases have revealed a wide range of kinetic parameters depending on the specific enzyme and substrate. For instance, good substrates like nitrocefin, cephaloridine (B1668813), and cephalothin (B1668815) exhibit high kcat values, ranging from 27 to 5000 s⁻¹. nih.govacs.org In contrast, so-called "poor substrates" such as cefotaxime (B1668864) and cefepime (B1668827) are characterized by low kcat values. mdpi.com For some highly efficient cephalosporinases, the kcat/Kₘ values for their preferred substrates can be in the range of 10⁷ to 10⁸ M⁻¹s⁻¹, approaching the diffusion-controlled limit. researchgate.net

Interactive Data Table: Kinetic Parameters of Cephalosporinase Variants for Cephalosporin Hydrolysis

This compound VariantSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (µM⁻¹s⁻¹)Reference
PDC-3Cefepime227 ± 90.51 ± 0.040.0020 ± 0.0002 wsu.edu
PDC-88Cefepime26 ± 20.15 ± 0.010.0060 ± 0.0006 wsu.edu
CMY-2Cefoxitin (B1668866)--- mdpi.com
CMY-32Cefoxitin--- mdpi.com
AmpC-Ea563Cefepime--- hud.ac.uk
AmpC-Ea595Cefepime--- hud.ac.uk
AmpC-Ea563Cefpirome--- hud.ac.uk
AmpC-Ea595Cefpirome--- hud.ac.uk
PDC-1Ceftolozane (B606591)--0.00013 nih.gov
PDC E219KCeftolozane--- nih.gov
PDC-1Cefiderocol (B606585)85.290.00360.00004 nih.gov
PDC E219KCefiderocol465.640.450.00096 nih.gov
PDC L293PCefiderocol2.690.00360.00135 nih.gov
Data for some entries may not be available in the provided search results and are hence left blank.

Comparison of Substrate Specificity Profiles Across Different this compound Variants

This compound variants exhibit diverse substrate specificity profiles, which are often the result of amino acid substitutions within or near the active site. tandfonline.comnih.gov These variations can lead to expanded-spectrum activity, enabling the enzyme to hydrolyze a broader range of cephalosporins, including newer generation agents. osti.gov

For example, a comparison between the CMY-2 and CMY-32 variants of class C β-lactamases revealed that CMY-32 has a lower catalytic efficiency for narrow-spectrum cephalosporins like cephaloridine and cephalothin, primarily due to a reduction in kcat. mdpi.com In contrast, some variants of Pseudomonas-derived this compound (PDC) show enhanced activity against specific cephalosporins. The PDC-88 variant, for instance, displays a three-fold increase in catalytic efficiency (kcat/Kₘ) for cefepime compared to PDC-3, which is attributed to a significant decrease in Kₘ, suggesting improved binding. wsu.edu

Similarly, studies on ADC (Acinetobacter-derived this compound) variants have shown that specific mutations can significantly alter substrate preference. The ADC-33 variant, for example, gains the ability to hydrolyze ceftazidime (B193861) and cefiderocol, a trait not observed in the non-Adup variant ADC-30. researchgate.net The L2 this compound from Stenotrophomonas maltophilia also shows clade-dependent substrate specificity, with clade 1 variants exhibiting higher affinity and catalytic efficiency for ceftazidime compared to clade 2 variants. uliege.be

Interactive Data Table: Comparative Substrate Specificity of this compound Variants

This compound VariantPreferred Substrate(s)Less-Favored Substrate(s)Key FindingsReference
CMY-32-Nitrocefin, Cephaloridine, CephalothinLower catalytic efficiency compared to CMY-2 for narrow-spectrum cephalosporins. mdpi.com mdpi.com
PDC-88CefepimeCeftazidime, CeftolozaneEnhanced hydrolysis of cefepime compared to PDC-3. wsu.edu wsu.edu
AmpC-Ea595Cefepime, Cefpirome-Higher affinity for fourth-generation cephalosporins than AmpC-Ea563. hud.ac.uk hud.ac.uk
PDC E219KCeftolozane, Cefiderocol, Ceftazidime-Significant increase in catalytic efficiency for extended-spectrum cephalosporins compared to PDC-1. nih.gov nih.gov
PDC L293PCefepime, Ceftazidime, Cefiderocol-Improved affinity for cefiderocol compared to PDC-1. nih.gov nih.gov
L2 (Clade 1)Ceftazidime-Higher binding and catalytic efficiency for most substrates compared to Clade 2. uliege.be uliege.be
This table presents a summary of findings and may not include all substrates tested for each variant.

Investigation of Reaction Rates Under Various Conditions

The reaction rates of this compound-catalyzed hydrolysis are influenced by several factors, including substrate concentration, enzyme concentration, and the presence of inhibitors or activators. researchgate.net Kinetic experiments are often conducted by measuring the initial velocity of the reaction at different substrate concentrations to determine the Michaelis-Menten parameters. mdpi.comosti.gov For some enzyme-substrate combinations, biphasic kinetics have been observed, suggesting a more complex reaction mechanism, possibly involving the rearrangement of the acyl-enzyme intermediate. nih.govacs.org

The rate of hydrolysis can also be affected by the specific experimental setup. For instance, in studies using immobilized enzymes, the reaction rate can be influenced by factors such as the particle size of the immobilized enzyme and the presence of buffers. researchgate.net

Thermodynamic Studies Related to Enzymatic Hydrolysis

Thermodynamic analysis of this compound interactions with substrates and inhibitors provides insights into the binding energetics of these interactions. Techniques such as isothermal titration calorimetry (ITC) and thermal denaturation studies are employed to determine key thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). wsu.edunih.gov

ITC measurements on the interaction between the CTX-M-15 this compound and various β-lactam compounds revealed negative ΔG values for all tested compounds, indicating spontaneous binding. wsu.edu The binding of ampicillin (B1664943) and ceftiofur (B124693) to CTX-M-15 was characterized by a higher entropic but lower enthalpic effect compared to other substrates, suggesting that the presence of an amine or furfural (B47365) moiety might influence the hydrolytic activity. wsu.edu

In a study of the ADC-7 this compound, the binding of two boronic acid transition state inhibitors, SM23 and S02030, was found to be driven by favorable enthalpy changes (ΔH = -5.4 ± 0.3 kcal/mol for SM23 and -9.3 ± 0.5 kcal/mol for S02030). nih.govacs.org The slightly less favorable binding energy of S02030 was compensated by a more favorable enthalpy change, highlighting the potential for optimizing inhibitors by considering their thermodynamic profiles. acs.org Thermal denaturation experiments can also provide information on the stability of the enzyme and its complexes with inhibitors, with an increase in the melting temperature (Tₘ) indicating stabilization of the enzyme upon ligand binding. nih.govacs.org

Influence of Environmental Factors on this compound Activity

The activity of cephalosporinases is significantly influenced by environmental factors such as pH and temperature. For the this compound from Proteus morganii, the optimal pH for activity was found to be around 8.5, and the optimal temperature was 40°C. Similarly, the L-2 this compound from Pseudomonas maltophilia exhibits optimal activity at a pH of 7.5 and a temperature of 45°C.

The presence of certain organic solvents can also impact enzyme activity. In a study on the enzymatic hydrolysis of cephalexin, low concentrations of methanol (B129727) were found to promote the reaction, while higher concentrations were inhibitory. researchgate.net Other organic solvents like ethanol, isopropanol, and dimethyl sulfoxide (B87167) (DMSO) generally showed varying degrees of inhibition on the reaction rate. researchgate.net The presence of certain ions can also affect activity; for example, the L-2 this compound from P. maltophilia is inhibited by ions such as Fe²⁺, Cu²⁺, and Zn²⁺. The spread of this compound-producing bacteria in various environments, including wildlife, highlights the broader ecological implications of these enzymes.

Mechanisms of Cephalosporinase Inhibition and Inhibitor Development

Kinetic Studies of Cephalosporinase Inactivation by Inhibitors

Kinetic studies are fundamental to characterizing the interaction between an enzyme and its inhibitor. For cephalosporinases, these studies often involve determining key parameters that describe the potency and mechanism of inhibition.

One such study focused on the inactivation of Citrobacter freundii this compound by sulbactam (B1307). nih.govnih.govcapes.gov.br The research revealed that sulbactam acts as a progressive inactivator of this this compound. nih.gov The process involves the formation of a long-lived inhibitor-enzyme complex, termed a pseudo-irreversible complex, which had a half-life of 550 minutes at pH 7.0 and 30°C. nih.gov Kinetic analysis determined that the affinity of sulbactam for the this compound, expressed as the inhibition constant (Ki), was 500 μM. nih.gov The turnover number, which is the number of inhibitor molecules hydrolyzed for each inactivation event, was found to be 80 for the this compound with sulbactam. nih.gov

Further kinetic analyses have been performed on other cephalosporinases with various inhibitors. For instance, the interaction of the plasmid-mediated AmpC β-lactamase FOX-4 with monocyclic β-lactams and carbapenems has been investigated. oup.comcore.ac.uk These studies help to elucidate the mechanistic basis of inhibition and provide a foundation for designing more effective inhibitors against Class C enzymes. oup.com

The table below summarizes key kinetic parameters from a study on the inactivation of Citrobacter freundii this compound by sulbactam.

Kinetic Parameters of Citrobacter freundii this compound Inactivation by Sulbactam

Parameter Value Reference
Inhibition Constant (Ki) 500 μM nih.gov
Turnover Number 80 nih.gov

Interaction of Cephalosporinases with Commercial β-Lactamase Inhibitors (Clavulanic Acid, Sulbactam, Tazobactam)

The first generation of commercially available β-lactamase inhibitors—clavulanic acid, sulbactam, and tazobactam (B1681243)—have been instrumental in combating resistance mediated by Class A β-lactamases. nih.govfrontiersin.orgmdpi.com However, their effectiveness against Class C cephalosporinases is limited. nih.govfrontiersin.orgnih.gov

These inhibitors are mechanism-based, meaning they are substrates for the β-lactamase and are converted to a reactive species that then inactivates the enzyme. frontiersin.org While they are potent against many Class A enzymes, they are generally poor inhibitors of Class C cephalosporinases. nih.govsci-hub.seresearchgate.net Tazobactam shows some measurable, albeit decreased, activity against Class C enzymes compared to clavulanic acid and sulbactam. sci-hub.se For example, a study on the P99 this compound showed that it was not effectively inhibited by clavulanic acid. asm.org

The ineffectiveness of traditional β-lactamase inhibitors against Class C cephalosporinases stems from structural and mechanistic differences between Class A and Class C enzymes. nih.govresearchgate.net Class C enzymes possess a more compact active site and a different hydrolytic mechanism compared to their Class A counterparts.

The key reasons for the poor inhibition include:

Rapid Hydrolysis of the Inhibitor: Class C enzymes can efficiently hydrolyze the inhibitor before it can form a stable, inactivated complex.

Inefficient Acylation: The initial acylation step, where the inhibitor forms a covalent bond with the active site serine, is often less efficient in Class C enzymes for these traditional inhibitors.

Instability of the Acyl-Enzyme Intermediate: Even if an acyl-enzyme intermediate is formed, it may be unstable and rapidly deacylate, regenerating the active enzyme.

Studies have shown that while sulbactam and tazobactam are better inhibitors of Class C cephalosporinases than clavulanic acid, they are still not potent enough to be clinically effective in many cases. nih.gov Research on the CMY-2 and CMY-32 Class C β-lactamases demonstrated that these enzymes were not effectively inhibited by clavulanate, sulbactam, or tazobactam. nih.gov

Development of Novel this compound Inhibitors

The limitations of existing β-lactamase inhibitors have spurred the development of novel compounds with improved activity against Class C cephalosporinases. nih.govresearchgate.net These new inhibitors often feature different chemical scaffolds and mechanisms of action.

Boronic acid transition state inhibitors (BATSIs) represent a significant advancement in the field. nih.govnih.gov These compounds are not β-lactams but are designed to mimic the tetrahedral transition state of β-lactam hydrolysis. nih.govmdpi.com The boron atom acts as an electrophile, forming a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase. nih.gov

BATSIs are potent, competitive, and reversible inhibitors of both Class A and Class C β-lactamases. nih.govasm.org Their design often incorporates R1 side chains that mimic those of known β-lactam antibiotics to enhance specific interactions with the enzyme's active site. nih.govnih.gov

Kinetic and structural studies have been conducted on various BATSIs in complex with Class C cephalosporinases, such as the Acinetobacter-derived this compound (ADC-7). nih.govpdbj.orgacs.org These studies have revealed Ki values in the nanomolar to subnanomolar range, indicating high-affinity binding. nih.govpdbj.org For example, a study of five BATSIs against ADC-7 showed Ki values ranging from 6.11 μM to as low as 0.45 nM. nih.gov X-ray crystallography of these complexes has provided detailed insights into the specific interactions that contribute to their high potency, guiding further structure-based drug design. nih.govpdbj.orgacs.org

Inhibition of ADC-7 by Boronic Acid Transition State Inhibitors (BATSIs)

Inhibitor Ki Value Reference
CR192 0.45 nM nih.gov
S06017 6.11 μM nih.gov
S02030 44.5 ± 2.2 nM acs.org

The bridged diazabicyclo[3.2.1]octanone (DBO) class of inhibitors represents another novel, non-β-lactam scaffold. nih.govnih.gov Avibactam (B1665839) and relebactam (B560040) (formerly MK-7660) are prominent examples from this class. nih.govnih.gov

These inhibitors have a broad spectrum of activity, potently inhibiting Class A, Class C, and some Class D β-lactamases. frontiersin.orgnih.govnih.gov Unlike the mechanism-based inhibitors, DBOs are typically reversible, covalent inhibitors. nih.gov They acylate the active site serine, but the resulting covalent adduct is stable, effectively sequestering the enzyme. frontiersin.org

Avibactam, for instance, has been shown to be a potent inhibitor of the KPC-2 carbapenemase, the CTX-M-15 extended-spectrum β-lactamase (ESBL), and Class C AmpC enzymes. frontiersin.org Kinetic studies on the interaction of relebactam with the Pseudomonas-derived this compound PDC-3 revealed a high acylation rate (k₂/K) of 4.1 x 10⁴ M⁻¹s⁻¹ and a very slow off-rate (k_off) of 9.5 x 10⁻⁴ s⁻¹, indicating potent and durable inhibition. asm.org

Kinetic Parameters of PDC-3 Inhibition by DBOs

Inhibitor k₂/K (M⁻¹s⁻¹) k_off (s⁻¹) Reference
Relebactam 4.1 x 10⁴ ± 0.5 x 10⁴ 9.5 x 10⁻⁴ ± 0.5 x 10⁻⁴ asm.org

Research has also explored the potential of certain monocyclic β-lactams and carbapenems to act as mechanism-based inhibitors of Class C cephalosporinases. oup.comoup.com While these compounds are themselves antibiotics, some exhibit inhibitory activity against these challenging enzymes.

Monocyclic β-lactams, such as aztreonam, have been shown to inactivate Class C enzymes like CMY-2 and CMY-32 by forming an acyl-enzyme intermediate that undergoes elimination of the -SO₃⁻² group. nih.gov Similarly, carbapenems like imipenem, meropenem, and doripenem (B194130) can form long-lived acyl-enzyme intermediates with these enzymes. nih.gov These antibiotics act as "slow substrates" or inhibitors for Class C β-lactamases. frontiersin.org The study of these interactions provides valuable insights for the development of new inhibitors based on these structural scaffolds. oup.comoup.comresearchgate.net

Molecular Basis of Inhibitor Binding and Inactivation

The inactivation of cephalosporinases by inhibitors is a nuanced process governed by precise molecular interactions within the enzyme's active site. Key to this binding are the oxyanion hole and the carboxylate recognition site, which anchor the inhibitor and facilitate its function.

Boronic acid transition state inhibitors (BATSIs) are a class of compounds designed to mimic the tetrahedral high-energy intermediate formed during the deacylation step of β-lactam hydrolysis. nih.gov The electrophilic boron atom in these inhibitors reacts with the nucleophilic catalytic serine residue in the this compound active site, forming a stable tetrahedral adduct. nih.gov This effectively sequesters the enzyme, preventing it from hydrolyzing cephalosporin (B10832234) antibiotics.

A critical feature of this interaction is the positioning of the inhibitor within the oxyanion hole . This subsite within the active site is characterized by the main chain nitrogens of key serine residues, such as Ser64 and Ser315. nih.govasm.org In the bound state, a hydroxyl group on the inhibitor, such as the O1 hydroxyl of BATSIs like S02030, is precisely positioned within this oxyanion hole. nih.govnih.gov It forms crucial hydrogen bonds with the main chain nitrogens of Ser64 and Ser315, and in some cases, with the main chain oxygen of Ser315. nih.govacs.org This interaction stabilizes the inhibitor-enzyme complex, mimicking the transition state of the natural substrate.

The carboxylate recognition site is another pivotal area for inhibitor binding. Cephalosporins and many inhibitors possess a carboxylate group that is essential for recognition by class C β-lactamases. nih.gov This site is typically composed of conserved residues like Asn346 and Arg349 (in AmpC numbering). nih.gov However, studies with Acinetobacter-derived cephalosporinases (ADCs) have revealed a degree of flexibility in this recognition. For instance, in the ADC-7/S02030 complex, the inhibitor's carboxylate group interacts with Arg340, a residue that differs from the canonical AmpC binding site. nih.gov This suggests the existence of a broader "carboxylate binding region" rather than a rigid site in some cephalosporinases. nih.gov The R1 amide side chain of the inhibitor also plays a role, binding in a highly conserved region and interacting with residues like Asn152 and Gln120, which is reminiscent of how β-lactam substrates are recognized. nih.govnih.gov

Table 1: Key Residues in this compound-Inhibitor Binding

Interaction Site Key Residues Interacting Inhibitor Moiety Type of Interaction
Oxyanion Hole Ser64, Ser315 Boronic acid hydroxyl group Hydrogen bonding
Carboxylate Recognition Site Asn346, Arg349 (canonical), Arg340 (in ADC-7) Carboxylate group Electrostatic interactions, Hydrogen bonding
R1 Amide Binding Site Gln120, Asn152 R1 amide group Hydrogen bonding

Mechanisms of Resistance to this compound Inhibitors

The clinical efficacy of this compound inhibitors is perpetually challenged by the evolution of bacterial resistance. Gram-negative bacteria, in particular, have demonstrated a remarkable capacity to develop resistance through various mechanisms. medintensiva.org

One of the primary mechanisms of resistance is the hyperproduction of chromosomal cephalosporinases , such as AmpC. medintensiva.org Mutations can lead to the constitutive high-level expression of these enzymes, effectively overwhelming the inhibitor and allowing for the continued hydrolysis of the β-lactam antibiotic. medintensiva.org

Structural modifications of the AmpC this compound itself represent another significant resistance strategy. medintensiva.org Mutations within the gene encoding the enzyme can alter the active site, reducing the binding affinity of the inhibitor. This can "open up" the active site to accommodate bulky cephalosporins while potentially weakening the inhibitor's ability to bind effectively. nih.gov

Furthermore, bacteria can acquire resistance through mechanisms that are not directly related to the this compound enzyme. These include alterations in outer membrane proteins , which can reduce the permeability of the bacterial cell wall to the inhibitor and the antibiotic. infectionsinsurgery.org The over-expression of efflux pumps is another common mechanism, where bacteria actively transport the inhibitor out of the cell, preventing it from reaching its target enzyme. infectionsinsurgery.org

The acquisition of additional β-lactamase enzymes can also contribute to resistance. infectionsinsurgery.org Bacteria may acquire plasmids carrying genes for other types of β-lactamases that are not effectively inhibited by the specific this compound inhibitor being used. mdpi.com This is particularly problematic as these plasmids can often carry multiple resistance genes, conferring resistance to several classes of antibiotics simultaneously. infectionsinsurgery.org For example, the emergence of CTX-M type β-lactamases, which are natural cephalosporinases, has significantly complicated treatment options. nih.gov

Role of Cephalosporinases in Bacterial Antimicrobial Resistance

Cephalosporinases as a Primary Mechanism of Resistance in Gram-Negative Bacteria

The production of β-lactamases, including cephalosporinases, is a principal mechanism of resistance to β-lactam antibiotics among Gram-negative bacteria. nih.govmicrobiologyresearch.orgnih.gov These enzymes can be encoded either on the bacterial chromosome or on mobile genetic elements like plasmids, facilitating their spread among different bacterial species. nih.govresearchgate.net The presence of cephalosporinases often confers resistance to a wide array of cephalosporins, including advanced-spectrum agents. nih.govresearchgate.net

In many Gram-negative bacteria, the intrinsic resistance to certain cephalosporins is due to the production of a chromosomally encoded AmpC-type cephalosporinase. nih.govmdpi.com While the baseline expression of these enzymes might be low, mutations can lead to their overproduction, resulting in high-level resistance. mdpi.comasm.orgresearchgate.net This hyperproduction can render many cephalosporins, with the frequent exception of cefepime (B1668827) and carbapenems, clinically ineffective. nih.govnih.gov

The acquisition of plasmid-mediated AmpC cephalosporinases is another critical factor in the dissemination of resistance. nih.govnih.govresearchgate.net These plasmids can carry genes for multiple resistance determinants, leading to multidrug-resistant phenotypes that severely limit therapeutic options. nih.gov The spread of plasmid-borne cephalosporinases has been increasingly reported in various Enterobacteriaceae, contributing to resistance in both hospital and community settings. nih.gov

Furthermore, some cephalosporinases have evolved to exhibit an extended spectrum of activity, enabling them to hydrolyze even the more recent generations of cephalosporins. nih.govnih.gov These extended-spectrum AmpC (ESAC) β-lactamases represent a significant clinical threat due to their broadened substrate profiles. nih.govnih.govfrontiersin.org

Specific Bacterial Species and this compound Production

Several clinically important Gram-negative bacteria are known for their production of cephalosporinases, which plays a pivotal role in their resistance profiles.

Enterobacter cloacae is a notable producer of an inducible, chromosomally encoded AmpC this compound. asm.orgnih.govscholarsportal.infonih.gov In its natural state, the expression of the ampC gene is low but can be induced to high levels in the presence of certain β-lactam antibiotics. nih.govnih.gov This induction is controlled by a regulatory gene, ampR. nih.govnih.gov Clinical isolates of E. cloacae that exhibit hyper-resistance to cephalosporins often have mutations that lead to the constitutive overproduction of this this compound. asm.orgscholarsportal.info This high-level expression is a primary reason for treatment failures with cephalosporin (B10832234) antibiotics. asm.org

While Escherichia coli naturally possesses a chromosomal ampC gene, its expression is typically low and does not confer significant resistance. researchgate.netfrontiersin.orgnih.gov However, resistance can emerge through two main pathways. Firstly, mutations in the promoter region of the chromosomal ampC gene can lead to its overexpression, resulting in resistance to cephalosporins. researchgate.netnih.gov Secondly, and more commonly, E. coli can acquire plasmid-mediated AmpC β-lactamases. researchgate.net The presence of these plasmid-encoded enzymes, such as CMY-2, confers resistance to a broad spectrum of cephalosporins. researchgate.net Furthermore, some clinical isolates of E. coli have been found to produce extended-spectrum AmpC (ESAC) β-lactamases, which have an even broader hydrolysis profile that can include fourth-generation cephalosporins like cefepime. nih.govfrontiersin.orgasm.org The majority of ampicillin (B1664943) resistance in E. coli (around 90%) is attributed to the TEM-1 β-lactamase, a class A enzyme. nih.gov

Pseudomonas aeruginosa is intrinsically resistant to many β-lactam antibiotics due in large part to its chromosomally encoded and inducible AmpC this compound, known as Pseudomonas-derived this compound (PDC). mdpi.commdpi.comasm.orgarpbigidisba.com Overproduction of PDC, often due to mutations in regulatory genes, leads to resistance against a wide range of cephalosporins. mdpi.commdpi.com The PDC family of enzymes has numerous variants, with PDC-3 being one of the most common. nih.gov Some variants, like PDC-88, exhibit an extended-spectrum AmpC (ESAC) phenotype, conferring reduced susceptibility to newer cephalosporins. contagionlive.com While ceftolozane (B606591), a fifth-generation cephalosporin, is generally stable against PDC hydrolysis, resistance can emerge through mutations in the Ω-loop of the PDC enzyme. asm.org

Acinetobacter baumannii possesses an intrinsic chromosomal AmpC this compound, designated as Acinetobacter-derived this compound (ADC). mdpi.comasm.orgfrontiersin.orgnih.gov While the intrinsic enzyme hydrolyzes cephalosporins at a low level, the insertion of an insertion sequence element, ISAba1, upstream of the blaADC gene provides a strong promoter, leading to significant overexpression and clinically relevant resistance to cephalosporins. mdpi.comnih.govfrontiersin.org Numerous ADC variants have been identified, and some, like ADC-33, are classified as extended-spectrum AmpC (ESAC) enzymes due to their ability to hydrolyze expanded-spectrum cephalosporins like ceftazidime (B193861) and cefepime at high levels. nih.gov The ADC-7 variant has also been characterized, contributing to the diversity of these resistance enzymes. asm.orgosti.gov

Stenotrophomonas maltophilia exhibits intrinsic resistance to most β-lactam antibiotics, a characteristic largely attributed to the production of two inducible β-lactamases: the L1 metallo-β-lactamase and the L2 serine-based this compound. portlandpress.comfrontiersin.org The L2 this compound, a class A enzyme, is responsible for inactivating penicillins, cephalosporins, and monobactams like aztreonam. portlandpress.comnih.gov The overuse of β-lactams has driven the evolution of the L2 enzyme, leading to variants with extended substrate profiles. portlandpress.comnih.govresearchgate.net These variants are often grouped into clades, with some demonstrating higher catalytic efficiency against specific cephalosporins. portlandpress.comnih.govresearchgate.net

Data Tables

Table 1: this compound Production in Selected Gram-Negative Bacteria

Bacterial Species Primary this compound Genetic Location Regulation Clinical Significance
Enterobacter cloacae AmpC Chromosomal Inducible (via ampR), can become constitutive through mutation A major cause of resistance to multiple cephalosporins. asm.orgnih.govscholarsportal.infonih.gov
Escherichia coli AmpC (chromosomal), Plasmid-mediated AmpC (e.g., CMY-2) Chromosomal, Plasmid Low constitutive expression (chromosomal), acquired (plasmid) Acquired plasmid-mediated AmpC is a significant cause of resistance. researchgate.netnih.govfrontiersin.org
Pseudomonas aeruginosa PDC (Pseudomonas-derived this compound) Chromosomal Inducible, can be overexpressed due to mutation Intrinsic resistance and high-level acquired resistance to many cephalosporins. mdpi.commdpi.comasm.orgnih.gov
Acinetobacter baumannii ADC (Acinetobacter-derived this compound) Chromosomal Overexpressed due to upstream insertion sequences (e.g., ISAba1) A key mechanism of resistance to extended-spectrum cephalosporins. mdpi.comnih.govasm.orgfrontiersin.org

Table 2: Examples of Extended-Spectrum AmpC (ESAC) β-Lactamases

Enzyme Producing Organism Key Features Impact on Resistance
ADC-33 Acinetobacter baumannii Pro210Arg substitution and an Ala duplication at position 215 High-level hydrolysis of ceftazidime, cefepime, and aztreonam. nih.gov
Various E. coli AmpC variants Escherichia coli Substitutions at positions like Gln287, Cys287, Pro296 Extended hydrolysis spectrum to include ceftazidime and cefepime. nih.govasm.org
PDC-88 Pseudomonas aeruginosa Thr-Pro amino acid deletion in the R2-loop Reduced susceptibility to cefepime, ceftazidime, and ceftolozane-tazobactam. contagionlive.com

Synergistic Effects with Other Resistance Mechanisms (e.g., Efflux Pumps, Porin Modifications)

Similarly, efflux pumps, particularly those of the Resistance-Nodulation-Division (RND) family, actively transport antibiotics out of the bacterial cell. nih.govresearchgate.netmdpi.com The overexpression of efflux pumps like AcrAB-TolC in Enterobacterales or MexAB-OprM in Pseudomonas aeruginosa works in concert with AmpC β-lactamases. nih.govmdpi.comresearchgate.net The efflux pump reduces the intracellular concentration of the antibiotic, while the periplasmic this compound degrades the remaining drug. mdpi.com This combined action of reduced influx (porin loss), active efflux, and enzymatic degradation can lead to high-level resistance, even to carbapenems in some cases, when a carbapenemase is not present. nih.govnih.gov The presence of an active efflux system can enhance the resistance mediated by AmpC enzymes, contributing to a multidrug-resistant phenotype. nih.govsci-hub.se

Advanced Methodologies for Cephalosporinase Research

Molecular Cloning and Gene Expression Studies

Molecular cloning and gene expression studies are fundamental to isolating and producing cephalosporinases for detailed analysis. The process typically involves the insertion of the gene of interest into a plasmid vector, which is then introduced into a host organism, often Escherichia coli, for protein expression. sigmaaldrich.com

Researchers have successfully cloned the chromosomal gene(s) responsible for cephalosporinase production from various bacteria. For instance, the gene from Citrobacter freundii GN346 was cloned from a 7.3 kb EcoRI fragment into the pMK1 vector plasmid. nih.gov A restriction endonuclease cleavage map localized the structural gene to a 1.5 kb BamHI fragment. nih.gov Similarly, the ampC and ampR genes from Morganella morganii were cloned into the pBKCMV vector. asm.org In another study, a naturally occurring AmpC β-lactamase gene from a Hafnia alvei clinical isolate was cloned and expressed in E. coli. nih.gov

The expression of cloned this compound genes can vary. The gene from C. freundii was expressed at a very low level in E. coli and its expression was constitutive, unlike its inducible nature in the original organism. nih.gov The regulation of expression is often complex, involving regulatory proteins like AmpR, which can act as a repressor for the basal level of AmpC biosynthesis and an activator in the presence of an inducer. asm.org Studies on M. morganii have shown that its ampC gene is repressed in the presence of ampR and activated by β-lactam inducers like imipenem. asm.org

Protein Purification and Characterization for Enzymatic Studies

The purification of cephalosporinases is a critical step for detailed enzymatic and structural studies. A common multi-step purification protocol involves initial precipitation with ammonium (B1175870) sulfate, followed by various chromatographic techniques. nih.govresearchgate.net These methods include gel chromatography and affinity chromatography, which utilizes ligands like ampicillin (B1664943) or Cephalosporin (B10832234) C bound to a solid support to specifically bind and isolate the enzyme. nih.govjst.go.jp The purity of the enzyme preparation is typically assessed by polyacrylamide gel electrophoresis (PAGE), where a single protein band indicates homogeneity. jst.go.jpnih.gov

Once purified, the enzyme is characterized to determine its fundamental properties. This includes determining its molecular weight, often through SDS-PAGE, and its isoelectric point (pI). nih.govjst.go.jpnih.gov The optimal conditions for enzyme activity, such as pH and temperature, are also established. jst.go.jpnih.gov For example, a this compound from E. coli was found to have a molecular weight of 39,000, a pI of 8.7, an optimal pH of about 8.0, and an optimal temperature of 36°C. nih.gov Another study on cephalosporinases from three Bacteroides species reported molecular weights of approximately 32,000 and pI values ranging from 4.5 to 5.2. jst.go.jp

Enzyme SourceMolecular Weight (kDa)Isoelectric Point (pI)Optimal pHOptimal Temperature (°C)
Escherichia coli398.7~8.036
Escherichia coli397.28.4-
Bacteroides fragilis~325.27.237
Bacteroides thetaiotaomicron~324.97.237
Bacteroides vulgatus~324.57.237
Hafnia alvei (ACC-2)378.0--
Salmonella typhi47---
Pseudomonas aeruginosa42---
Proteus vulgaris51---
Escherichia coli (61)63---

Data compiled from multiple research sources. nih.govnih.govresearchgate.netjst.go.jpnih.gov

X-ray Crystallography and Structural Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins at atomic resolution. nih.gov This methodology has been instrumental in elucidating the architecture of cephalosporinases, providing critical insights into their catalytic mechanisms and interactions with substrates and inhibitors. The process begins with the crystallization of a highly purified protein sample. nih.gov These crystals are then exposed to an X-ray beam, and the resulting diffraction patterns are analyzed to calculate an electron density map, from which the molecular structure is built and refined. nih.gov

The structures of several cephalosporinases have been solved using this method. For example, the crystal structure of the class A this compound from Proteus vulgaris K1 was determined to a resolution of 1.75 Å. rcsb.org The structure was solved by molecular replacement, and the final model had an R-factor of 16.9% and an R-free of 19.3%. rcsb.org Similarly, the structure of the class C AmpC β-lactamase from Enterobacter cloacae P99 was established at a 2 Å resolution. researchgate.net These high-resolution structures reveal the precise arrangement of amino acids in the active site, facilitating a deeper understanding of enzyme function and providing a basis for rational drug design. plos.org

Site-Directed Mutagenesis for Structure-Function Relationships

Site-directed mutagenesis is a technique used to introduce specific amino acid substitutions into a protein to investigate the role of individual residues in its structure and function. core.ac.uk This method has been extensively applied to cephalosporinases to probe the contributions of active site residues to substrate binding and catalysis.

For instance, site-directed mutagenesis was performed on Ser-289 of the class C β-lactamase from Enterobacter cloacae P99. nih.govasm.orgasm.org This residue is located near the active site and was hypothesized to interact with the C-3 substituent of cephalosporins. However, kinetic analysis of six different mutants at this position (replaced with Ala, Thr, Gln, Arg, Lys, or Cys) showed that Ser-289 could be substituted with nonpolar or polar uncharged amino acids without significantly altering the enzyme's catalytic efficiency, suggesting it is not essential for the binding or hydrolytic mechanism. nih.gov

Another study focused on the conserved KTG triad (B1167595) (Lys-315, Thr-316, and Gly-317) in the class C β-lactamase from Citrobacter freundii GN346. core.ac.uk By creating various mutants, researchers determined that a basic amino acid at position 315 and a small uncharged residue at position 317 are crucial for enzyme activity, whereas the hydroxyl group of Thr-316 is not required for catalysis. core.ac.uk Similarly, mutagenesis of Glu-166 and Lys-73 in β-lactamase I from Bacillus cereus led to significant decreases in the rates of acylation and deacylation. nih.gov

Kinetic Assays and Spectroscopic Methods (e.g., UVD Spectroscopy, HPLC)

Kinetic assays and spectroscopic methods are essential for quantifying the enzymatic activity of cephalosporinases and for studying their interactions with inhibitors. Steady-state kinetics are commonly used to determine key parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which describe the enzyme's affinity for its substrate and its turnover rate, respectively. nih.gov

These techniques are particularly valuable for evaluating the efficacy of potential inhibitors. For example, a kinetic analysis of the inhibition of the FOX-4 plasmid-mediated AmpC this compound was conducted using various monocyclic β-lactams and carbapenems. nih.govcsuohio.edu The inhibition constants (K_i) were determined to compare the potency of these compounds. nih.govcsuohio.edu Ultraviolet difference (UVD) spectroscopy and electrospray ionization mass spectrometry (ESI-MS) are also employed to study the formation of covalent adducts between the enzyme and mechanism-based inhibitors, providing insights into the inhibition process. nih.govcsuohio.edu Spectrophotometric methods, often relying on the formation of a colored product, are also widely used for the quantitative analysis of cephalosporins. sciepub.com

InhibitorTarget EnzymeK_i (μM)Method
AztreonamFOX-40.04 ± 0.01Steady-state kinetics
BAL30072FOX-40.66 ± 0.03Steady-state kinetics
BAL29880FOX-48.9 ± 0.5Steady-state kinetics
ErtapenemFOX-40.27 ± 0.05Steady-state kinetics
ImipenemFOX-42.3 ± 0.3Steady-state kinetics
S02030 (BATSI)ADC-70.0445 ± 0.0022Kinetic analysis
SM23 (BATSI)ADC-70.0211 ± 0.0019Kinetic analysis

BATSI: Boronic Acid Transition State Inhibitor. Data compiled from multiple research sources. nih.govcsuohio.eduacs.org

Genomic and Molecular Epidemiology Techniques

Genomic and molecular epidemiology techniques are vital for tracking the spread of antibiotic resistance genes and the bacterial clones that carry them. These methods help to understand the dissemination dynamics of this compound-producing organisms in both healthcare and community settings. kbcsm.hrresearchgate.net Techniques such as polymerase chain reaction (PCR) for detecting specific resistance genes (e.g., blaCTX-M, blaCMY), plasmid characterization through replicon typing, and multilocus sequence typing (MLST) for clonal analysis are routinely used. researchgate.netnih.govoup.com

Studies have used these approaches to investigate outbreaks and the prevalence of this compound-producing bacteria. For example, a study on Proteus mirabilis in Croatia tracked the spread of CMY and CTX-M β-lactamases between long-term care facilities and the community. kbcsm.hrresearchgate.net Another multi-centered study in Chicago characterized the molecular epidemiology of AmpC-producing Enterobacteriaceae infections in children, identifying predominant strains like Enterobacter cloacae ST114 and the co-carriage of other resistance genes. oup.com

Whole-Genome Sequencing (WGS)

Whole-genome sequencing (WGS) has become an increasingly powerful tool in molecular epidemiology, offering comprehensive insight into the genetic makeup of bacterial isolates. nih.govasm.org WGS provides high-resolution data for identifying antimicrobial resistance genes, characterizing the plasmids that carry them, and determining the precise phylogenetic relationships between strains. nih.govadmin.chmdpi.com

WGS has been applied to study various this compound-producing bacteria. For instance, it has been used to characterize third-generation cephalosporin-resistant E. coli from poultry and carbapenem-resistant Enterobacteriaceae from companion animals to understand the flow of resistance genes in a One Health context. admin.ch By comparing the genomes of bacterial isolates from animals, food, and humans, researchers can identify shared plasmids and resistance mechanisms. admin.ch WGS has also been instrumental in identifying the species of Aeromonas isolates and characterizing their species-specific β-lactamases, including class C cephalosporinases. mdpi.com Furthermore, WGS of multidrug-resistant E. coli from hospital patients has revealed the co-occurrence of multiple AmpC β-lactamase genes and provided a detailed overview of the entire resistome of the isolates. nih.gov

Phylogenetic Analysis and Strain Typing

Phylogenetic analysis is a cornerstone of modern this compound research, providing critical insights into the evolutionary history and dissemination of the genes that confer resistance. By comparing the nucleotide or amino acid sequences of this compound genes, such as blaPDC or ampC, researchers can construct phylogenetic trees that illustrate the genetic relationships between different enzyme variants. nih.govnih.govasm.org These analyses have been instrumental in tracing the origins and divergence of this compound genes. For instance, a comprehensive evolutionary analysis of the Pseudomonas-derived this compound (PDC) gene, blaPDC, using a Bayesian Markov Chain Monte Carlo phylogenetic tree, revealed that a common ancestor diverged approximately 4660 years ago, leading to eight distinct clonal variants. nih.gov Similarly, phylogenetic analysis of Acinetobacter-derived cephalosporinases (ADCs) has identified five major clusters, suggesting ancient acquisition and diversification within the Acinetobacter genus. asm.org

These phylogenetic studies are often linked to the bacterial species' own evolutionary groupings, known as phylogroups. For example, analysis of E. coli has shown that ampC gene clusters are related to specific phylogroups (A, B1, B2, and D), indicating a shared evolutionary trajectory between the resistance gene and the host bacterium. nih.gov

Complementing broad phylogenetic studies, strain typing methodologies are employed to characterize and track the spread of specific this compound-producing bacterial isolates, which is essential for epidemiological surveillance. nih.gov These methods differentiate strains of the same species to determine their relatedness, helping to identify and trace outbreaks. nih.govcriver.com Techniques range from traditional methods to advanced, high-resolution genomic approaches.

Common strain typing methods include:

Pulsed-Field Gel Electrophoresis (PFGE): This technique separates large DNA fragments generated by digesting the bacterial genome with a rare-cutting restriction enzyme, creating a "fingerprint" for each strain. nih.gov

Multilocus Sequence Typing (MLST): MLST characterizes isolates by sequencing internal fragments of several (typically seven) housekeeping genes. criver.comoup.com The sequence for each gene is assigned an allele number, and the combination of alleles defines the sequence type (ST). oup.com This method is highly reproducible and allows for global data comparison. nih.govoup.com

Repetitive Element Sequence-Based PCR (rep-PCR): This method uses primers that anneal to repetitive DNA sequences scattered throughout the bacterial genome, generating a strain-specific pattern of amplified fragments. probasepharma.com

Whole-Genome Sequencing (WGS)-based typing: As technology has advanced, WGS has become the new gold standard, offering the highest resolution. nih.gov Methods like core genome MLST (cgMLST) and whole genome MLST (wgMLST) compare hundreds to thousands of genes, providing a highly detailed view of genetic relatedness. nih.gov

These typing methods are crucial for understanding the epidemiology of resistance, such as revealing the clonal diversity of ESBL-producing E. coli from various sources or identifying high-risk clones responsible for widespread dissemination. cabidigitallibrary.orgmdpi.commdpi.com

Table 1: Comparison of Common Strain Typing Methods in this compound Research

Method Principle Advantages Common Application
PFGE Separation of large genomic DNA restriction fragments. nih.gov High discriminatory power for many species. Outbreak investigations. nih.gov
MLST Sequencing of internal fragments of ~7 housekeeping genes. criver.comoup.com Highly reproducible; global database for comparison. nih.govoup.com Tracking of global and national clones. oup.commdpi.com
rep-PCR PCR amplification of regions between repetitive genomic elements. probasepharma.com Rapid and can provide strain-level discrimination. Tracking contaminants in specific environments. probasepharma.com
WGS-based Typing (e.g., cgMLST) Comparison of hundreds to thousands of core and accessory genes. nih.gov Highest resolution for determining genetic relatedness. nih.gov Detailed epidemiological surveillance and transmission chain analysis. nih.govoup.com

Real-Time Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression

Real-Time Quantitative Polymerase Chain Reaction (qPCR), also known as quantitative PCR, is a fundamental technique for measuring the expression levels of genes encoding cephalosporinases. merckmillipore.comnih.govwikipedia.org This method monitors the amplification of a specific DNA target in real-time by detecting a fluorescent signal. nih.govthermofisher.com The fluorescence increases proportionally to the amount of amplified product, allowing for the quantification of the initial amount of target nucleic acid. wikipedia.org

For gene expression analysis, the process is typically referred to as reverse transcription qPCR (RT-qPCR). thermofisher.com It involves several key steps:

RNA Isolation: Total RNA is extracted from the bacterial cells of interest. nih.gov

Reverse Transcription: The isolated messenger RNA (mRNA) is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme. nih.govthermofisher.com This cDNA serves as the template for the qPCR step.

qPCR Amplification: The cDNA is amplified using specific primers designed to target the this compound gene. The reaction is monitored in real-time using either a DNA-binding dye (like SYBR® Green) or a sequence-specific fluorescent probe (like a TaqMan® probe). merckmillipore.comwikipedia.org

Quantification: The cycle at which the fluorescence signal crosses a predetermined threshold is called the quantification cycle (Cq) or threshold cycle (CT). thermofisher.com This value is inversely proportional to the initial amount of target cDNA.

Quantification can be performed in two ways:

Absolute Quantification: The exact number of copies of the target gene is determined by comparing its Cq value to a standard curve generated from known concentrations of a DNA standard. merckmillipore.comwikipedia.org

Relative Quantification: The expression of the target gene is measured relative to an internal control or reference gene (often a housekeeping gene whose expression is stable under the experimental conditions). nih.govwikipedia.org The change in expression, such as the fold-increase in this compound gene transcription upon antibiotic exposure, is calculated using methods like the ΔΔCT method. wikipedia.org

In this compound research, qPCR is invaluable for studying the regulation of resistance genes. It is used to quantify the upregulation of chromosomally encoded ampC genes that occurs in the presence of certain β-lactam inducers, a phenomenon known as induction. It can also be used to compare the expression levels of plasmid-mediated this compound genes across different bacterial strains or under various growth conditions, providing insights into the factors that contribute to high-level resistance.

Metagenomic Approaches for Environmental Resistance

Metagenomics is a powerful, culture-independent approach that enables the study of the collective genetic material from a community of organisms, such as those found in soil, water, or the gut microbiome. frontiersin.orgmdpi.com This methodology is particularly transformative for surveillance of antibiotic resistance, as it allows researchers to identify this compound genes and other resistance determinants directly from environmental samples without the need to isolate and culture individual bacterial species. frontiersin.orgnih.gov This is critical because a large fraction of environmental bacteria cannot be grown in standard laboratory conditions. mdpi.com

The typical workflow for a metagenomic study involves:

Sample Collection: Environmental samples (e.g., soil, water, feces) are collected. nih.gov

DNA Extraction: Total DNA from the entire microbial community within the sample is extracted. nih.gov

Sequencing: The extracted DNA is sequenced using high-throughput, next-generation sequencing platforms. The most common approach is shotgun metagenomic sequencing, where the entire DNA content is randomly fragmented and sequenced, providing a broad, untargeted view of all genes present. mdpi.com

Bioinformatic Analysis: The resulting sequence reads are analyzed using specialized bioinformatic pipelines. This involves assembling the reads into larger contigs and comparing them against comprehensive databases of known antibiotic resistance genes (ARGs) to identify and quantify this compound genes. frontiersin.org

Metagenomic studies have revealed the vast diversity and abundance of resistance genes in various environments, collectively known as the "resistome". frontiersin.org This approach is crucial for understanding the role of the environment as a reservoir for ARGs that can potentially be transferred to pathogenic bacteria via horizontal gene transfer. nih.gov For example, metagenomic analysis of soil or wastewater can detect a wide array of β-lactamase genes, including those encoding for extended-spectrum cephalosporinases, providing a snapshot of the local resistance landscape. hep.com.cn Furthermore, metagenomics can identify novel resistance genes and uncover the mobile genetic elements (MGEs), such as plasmids and transposons, that facilitate the spread of this compound genes between different bacterial species. mdpi.com

Computational Approaches: Molecular Dynamics Simulations and Docking Studies

Computational methods, particularly molecular dynamics (MD) simulations and docking studies, are indispensable tools for investigating cephalosporinases at an atomic level. nih.govscholarsresearchlibrary.com These in silico techniques provide dynamic and structural insights that are often difficult to obtain through experimental methods alone.

Molecular Docking is used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as an antibiotic or inhibitor) to another (a receptor, such as a this compound). scholarsresearchlibrary.commdpi.com The process involves sampling a vast number of possible conformations of the ligand within the enzyme's active site and scoring them based on their energetic favorability. nih.gov Docking studies are instrumental in:

Understanding Substrate Recognition: Simulating how cephalosporins bind to the active site helps elucidate the key interactions required for catalysis. nih.gov

Inhibitor Design: Docking is widely used in drug discovery to screen virtual libraries of compounds for potential new inhibitors and to predict their binding modes, guiding the synthesis of more potent derivatives. scholarsresearchlibrary.commdpi.com For example, docking was used to study the binding of boronic acid inhibitors to the class C β-lactamase AmpC, revealing key interactions that contribute to their inhibitory activity. mdpi.com

Molecular Dynamics (MD) Simulations provide a "computational microscope" to observe the movement of a protein over time. Starting from a static crystal structure, MD simulations calculate the forces between atoms and use them to simulate their motions, revealing the protein's flexibility and conformational changes. nih.govtandfonline.com In this compound research, MD simulations are used to:

Analyze Enzyme Dynamics: Simulations show how different regions of the enzyme, such as the flexible Ω-loop, move and how this motion influences substrate binding and catalysis. nih.gov

Investigate the Impact of Mutations: MD simulations can reveal how amino acid substitutions, even those distant from the active site, alter the enzyme's structure and dynamics to confer resistance to new cephalosporins. A study on the CMY-2 this compound showed that a Val211Gly substitution increased the flexibility of the Ω-loop, which was associated with enhanced hydrolysis of ceftazidime (B193861). nih.gov

Explore Reaction Mechanisms: Advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can model the chemical reactions of antibiotic hydrolysis, calculating the energy barriers for acylation and deacylation steps. acs.orgchemrxiv.org Such simulations on OXA-48 variants explained why OXA-163 has higher this compound activity, linking it to subtle changes in the hydration of the active site. acs.orgchemrxiv.org

Table 2: Selected Findings from Computational Studies of Cephalosporinases

This compound Method Key Finding Reference
CMY-2 / CMY-30 Molecular Dynamics The Val211Gly substitution in CMY-30 increases the flexibility of the Ω-loop and alters protein movement, contributing to its extended-spectrum properties. nih.gov
OXA-48 / OXA-163 QM/MM Simulations The higher this compound activity of OXA-163 is determined by subtle control of active site solvation, which facilitates the deacylation step with ceftazidime. acs.orgchemrxiv.orgchemrxiv.org
***P. aeruginosa* PDC** Docking Simulation Piperacillin binds to key active site residues (Ser62, Thr315) with a similar binding mode in different PDC genotypes, suggesting conserved functionality. nih.gov
***E. coli* AmpC** Molecular Docking Screened 48 common antibiotics, identifying Cefepime (B1668827) as having the highest binding affinity for the AmpC active site. nih.gov
ADC-7 / P99 Molecular Dynamics & SAXS These Class C enzymes undergo detectable conformational changes upon binding to a boronic acid inhibitor, with each enzyme showing different dynamic behavior. tandfonline.com

Mass Spectrometry for Enzyme Characterization and Adduct Formation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights. In this compound research, MS is primarily used for two key purposes: the identification of the enzyme itself and the characterization of its interaction with β-lactam antibiotics and inhibitors. researchgate.netnih.gov

Enzyme Identification and Characterization: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS has emerged as a rapid method for identifying cephalosporinases in clinical isolates. nih.govuniversiteitleiden.nl In this approach, periplasmic proteins are extracted from the bacteria and analyzed. The resulting mass spectrum will show a peak corresponding to the specific molecular weight of the this compound if it is present. nih.gov For example, this technique has been successfully used to detect CMY-2-type cephalosporinases (with a characteristic mass around 39,850 Da) as well as ACC- and DHA-type enzymes in clinical isolates of Enterobacteriaceae. nih.gov

Studying Acyl-Enzyme Adducts: Electrospray ionization mass spectrometry (ESI-MS) is particularly valuable for studying the mechanism of this compound action and inhibition. nih.govnih.gov When a this compound hydrolyzes a β-lactam antibiotic, it proceeds through a covalent acyl-enzyme intermediate. By incubating the enzyme with a substrate or an inhibitor and analyzing the mixture with ESI-MS, researchers can detect the mass increase corresponding to the formation of this adduct. nih.govoup.com

This technique provides crucial information on:

Formation of Stable Intermediates: ESI-MS can demonstrate the formation of long-lived acyl-enzyme intermediates, which is characteristic of the interaction between cephalosporinases and certain inhibitors like carbapenems. nih.govnih.gov

Inhibitor Mechanism: It helps to confirm the covalent nature of mechanism-based inhibitors. oup.com

Fragmentation Pathways: In some cases, the acyl-enzyme intermediate can undergo further reactions. For instance, studies on ADC and CMY-2 β-lactamases reacting with carbapenems have shown the formation of two species: one corresponding to the intact carbapenem (B1253116) acyl-enzyme and a second, minor species that has lost a mass of ~44 Da, suggesting a subsequent elimination of the C6 hydroxyethyl (B10761427) group from the carbapenem. nih.govnih.gov

Table 3: ESI-MS Analysis of this compound-Carbapenem Adducts

Enzyme Antibiotic Observed Mass Change (Enzyme + Adduct) Interpretation Reference
CMY-2 Imipenem +299 Da Formation of the covalent acyl-enzyme intermediate. nih.gov
CMY-2 Meropenem +383 Da Formation of the covalent acyl-enzyme intermediate. nih.gov
CMY-2 Doripenem (B194130) +420 Da Formation of the covalent acyl-enzyme intermediate. nih.gov
ADC Imipenem +299 Da and +255 Da Intact acyl-enzyme (+299 Da) and a secondary species with loss of the C6 hydroxyethyl group (-44 Da). nih.gov
ADC Meropenem +383 Da and +339 Da Intact acyl-enzyme (+383 Da) and a secondary species with loss of the C6 hydroxyethyl group (-44 Da). nih.gov

Future Research Directions and Unanswered Questions in Cephalosporinase Biology

Deepening Understanding of Complex Regulatory Networks

The expression of cephalosporinase genes is often tightly controlled by complex regulatory networks that allow bacteria to respond to environmental cues, such as the presence of β-lactam antibiotics. A deeper comprehension of these networks is paramount for predicting and overcoming resistance.

A primary example is the regulation of the chromosomal ampC gene, which encodes for a significant this compound in many Gram-negative bacteria. The expression of ampC is intricately controlled by the interplay of several genes, most notably ampR and ampD. The ampR gene product, AmpR, acts as a transcriptional regulator that can both repress and activate ampC expression. nih.govembopress.org In the absence of an inducing β-lactam, AmpR represses ampC transcription. embopress.org However, upon exposure to certain β-lactams, cell wall degradation products accumulate in the cytoplasm. nih.gov These muropeptides bind to AmpR, transforming it into an activator of ampC transcription, a process known as induction. nih.gov

The ampD gene encodes an N-acetyl-anhydromuramyl-l-alanine amidase, which is involved in peptidoglycan recycling. nih.gov Under normal conditions, AmpD clears the cytoplasmic muropeptides that act as signaling molecules for ampC induction. Mutations in ampD can lead to an accumulation of these muropeptides, resulting in the constitutive high-level expression of ampC and, consequently, broad β-lactam resistance. nih.gov

Future research should focus on:

Identifying and characterizing novel regulatory elements: Beyond the canonical AmpR-AmpD system, other factors likely contribute to the fine-tuning of this compound expression. Uncovering these elements will provide a more complete picture of the regulatory landscape.

Elucidating the signaling pathways: The precise molecular signals and signal transduction pathways that modulate the activity of regulatory proteins like AmpR are not fully understood. A detailed mechanistic understanding could reveal novel targets for therapeutic intervention.

Investigating the impact of environmental stressors: How factors beyond antibiotics, such as nutrient availability, temperature, and oxidative stress, influence this compound gene regulation is an area ripe for exploration.

Regulatory Gene Function Impact on this compound Expression
ampRTranscriptional regulatorRepresses expression in the absence of an inducer; activates expression in the presence of an inducer. nih.govembopress.org
ampDN-acetyl-anhydromuramyl-l-alanine amidaseInvolved in peptidoglycan recycling; mutations can lead to constitutive high-level expression. nih.govnih.gov

Exploring the Role of Cephalosporinases in Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which contribute significantly to antibiotic resistance and the persistence of infections. The interplay between this compound production and biofilm formation is a complex and emerging area of research.

Studies have shown a correlation between the production of β-lactamases, including AmpC cephalosporinases, and the ability of bacteria to form robust biofilms. nih.govzums.ac.ir For instance, the coproduction of AmpC and metallo-β-lactamases has been observed to be significantly higher in biofilm-positive isolates of Pseudomonas aeruginosa. nih.gov This suggests that cephalosporinases may play a role that extends beyond simple antibiotic inactivation within the biofilm context.

One potential mechanism involves the role of extracellular DNA (eDNA) as a key structural component of the biofilm matrix. nih.gov The release of eDNA, often through controlled cell lysis, is a critical step in biofilm development. frontiersin.org It is plausible that cephalosporinases, by modulating cell wall integrity in response to β-lactams, could influence the process of cell lysis and subsequent eDNA release, thereby impacting biofilm architecture and stability.

Key unanswered questions include:

Direct versus indirect roles: Do cephalosporinases directly participate in the biochemical processes of biofilm matrix formation, or is their influence primarily indirect, for example, by promoting cell survival in the presence of β-lactams, which in turn allows for mature biofilm development?

Modulation of the biofilm matrix: How does this compound activity affect the composition and integrity of the EPS matrix, including the levels of eDNA, polysaccharides, and proteins?

Sub-inhibitory antibiotic concentrations: What is the effect of sub-lethal concentrations of cephalosporins on this compound expression within biofilms, and how does this dynamic interplay influence biofilm maturation and dispersal?

Identification and Characterization of Novel this compound Variants and Their Activities

The continued evolution of cephalosporinases, driven by the selective pressure of new and existing β-lactam antibiotics, represents a significant challenge. The emergence of novel enzyme variants with altered substrate specificities and enhanced catalytic efficiencies is a constant threat.

Recent research has focused on identifying and characterizing these new variants. For example, novel VEB class A β-lactamases have been identified that confer an extended-spectrum β-lactamase phenotype. nih.gov Similarly, the characterization of a novel chromosomally-encoded class B metallo-β-lactamase, WUS-1, in Myroides albus highlights the diversity of these enzymes in different bacterial species and environments. researchgate.net

Future research efforts in this area should be directed towards:

Global surveillance programs: Comprehensive and coordinated surveillance is crucial for the early detection of emerging this compound variants in clinical and environmental settings.

Functional genomics: High-throughput methods are needed to rapidly characterize the substrate profiles and kinetic parameters of newly identified enzymes.

Structure-function studies: Determining the three-dimensional structures of novel variants is essential for understanding the molecular basis of their altered activities and for designing targeted inhibitors.

Novel β-Lactamase Variant Class Key Characteristics Bacterial Species
VEB variantsAExtended-spectrum β-lactamase phenotype. nih.govPseudomonas aeruginosa, Enterobacteriaceae
WUS-1BConfers resistance to some β-lactams, including carbapenems. researchgate.netMyroides albus

Elucidating the Complete Catalytic Mechanisms of Diverse this compound Classes

A thorough understanding of the catalytic mechanisms employed by different classes of cephalosporinases is fundamental to the design of effective inhibitors. While the general mechanism of serine β-lactamases is known, the finer details, particularly for class C cephalosporinases, are still being elucidated.

Serine-based β-lactamases, which include classes A, C, and D, utilize a serine residue in their active site to hydrolyze the β-lactam ring. nih.gov The catalytic process involves two main steps: acylation, where the serine attacks the β-lactam ring to form a covalent acyl-enzyme intermediate, and deacylation, where a water molecule hydrolyzes this intermediate to release the inactivated antibiotic and regenerate the enzyme. researchgate.net

For class C cephalosporinases, there is evidence to suggest that a single residue does not act as the general base to activate the catalytic serine. Instead, a hydrogen-bonding network within the active site appears to be crucial for catalysis, possibly functioning through a charge relay system. researchgate.net This distinguishes them from class A enzymes, where a specific glutamate (B1630785) residue is thought to fulfill this role. researchgate.net

Key areas for future investigation include:

Role of active site residues: Further site-directed mutagenesis and structural studies are needed to precisely define the role of each residue in the active site, particularly in the hydrogen-bonding network of class C enzymes.

Conformational dynamics: Investigating the conformational changes that the enzyme undergoes during the catalytic cycle could reveal transient states that can be targeted by novel inhibitors.

Mechanism of substrate recognition: A clearer understanding of how different cephalosporinases recognize and bind to their specific substrates will aid in the development of broad-spectrum inhibitors.

Advanced Design Strategies for Potent and Broad-Spectrum this compound Inhibitors

The clinical utility of many β-lactam antibiotics relies on their co-administration with β-lactamase inhibitors. However, the increasing prevalence of cephalosporinases that are resistant to existing inhibitors necessitates the development of new and more effective inhibitor molecules.

Advanced design strategies are moving beyond traditional β-lactam-based inhibitors. One promising approach involves the use of boronic acids, which can form a stable, covalent bond with the active site serine of the this compound. nih.gov Another strategy focuses on exploiting the intrinsic dynamics and flexibility of the enzyme's active site to design inhibitors that can adapt to different enzyme conformations. asm.org

Future research in inhibitor design should focus on:

Non-β-lactam scaffolds: Exploring diverse chemical scaffolds that are not based on the β-lactam ring could lead to inhibitors that are less susceptible to pre-existing resistance mechanisms. asm.org

Allosteric inhibitors: Targeting sites on the enzyme that are distant from the active site but can modulate its activity offers a novel approach that may be less prone to resistance development through active site mutations. asm.org

Structure-based drug design: The use of high-resolution crystal structures of cephalosporinases in complex with inhibitors can guide the rational design of more potent and specific molecules. mdpi.com

Inhibitor Design Strategy Mechanism of Action Potential Advantages
Boronic acidsForm a stable covalent bond with the active site serine. nih.govPotent inhibition and potential for broad-spectrum activity.
Exploiting enzyme dynamicsDesigning inhibitors that can bind to different conformational states of the active site. asm.orgPotential to overcome resistance due to active site mutations.
Allosteric inhibitionBinding to a site other than the active site to modulate enzyme activity. asm.orgMay be less susceptible to resistance development.

Application of Systems Biology and Gene Editing to Combat Resistance

The advent of systems biology and powerful gene-editing tools like CRISPR-Cas offers unprecedented opportunities to combat this compound-mediated resistance. These approaches allow for a more holistic understanding of resistance and provide novel ways to directly target the genetic basis of this trait.

Systems biology can be used to model the complex regulatory and metabolic networks that are perturbed by antibiotic treatment and the expression of resistance enzymes. This can help to identify novel drug targets and predict the efficacy of different treatment strategies.

CRISPR-Cas systems can be engineered to specifically target and cleave genes encoding cephalosporinases or the regulatory elements that control their expression. pnas.org This technology has the potential to be used to re-sensitize resistant bacteria to existing antibiotics. oup.com Phage-based delivery systems are being explored as a means to deliver CRISPR-Cas machinery into pathogenic bacteria.

Future research should explore:

Integrative multi-omics approaches: Combining genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of this compound-mediated resistance.

Development of efficient delivery systems: Creating safe and effective methods for delivering gene-editing tools to the site of infection is a major hurdle that needs to be overcome. pnas.org

Targeting multiple resistance determinants: Using multiplexed CRISPR-Cas systems to simultaneously target multiple resistance genes or essential bacterial genes to reduce the likelihood of resistance emergence. nih.gov

Comprehensive Genomic Epidemiology to Track Dissemination and Evolution

Genomic epidemiology, which combines whole-genome sequencing with epidemiological data, is a powerful tool for tracking the spread and evolution of antibiotic resistance genes, including those encoding cephalosporinases. This approach provides high-resolution insights into the transmission dynamics of resistant pathogens and the mobile genetic elements that carry resistance genes.

By analyzing the genomes of a large number of clinical and environmental isolates, researchers can identify the emergence of new resistance genes, track their movement between different bacterial species and geographical locations, and understand the evolutionary pressures that are driving the diversification of cephalosporinases. embopress.org This information is critical for informing public health interventions and infection control strategies.

Future directions in this area include:

Global data sharing platforms: Establishing open-access platforms for the rapid sharing of genomic and epidemiological data is essential for a coordinated global response to antibiotic resistance.

Integration with clinical data: Linking genomic data with clinical outcomes will allow for a better understanding of the clinical impact of different this compound variants.

Predictive modeling: Using genomic data to develop models that can predict the future emergence and spread of resistance, thereby enabling proactive public health measures.

常见问题

Basic Research Questions

Q. How can cephalosporinase activity be quantitatively measured in bacterial isolates?

  • Methodological Answer : Use the nitrocefin hydrolysis assay , a chromogenic method where nitrocefin (a β-lactam analog) undergoes a color change upon hydrolysis. Measure absorbance at 482 nm to calculate enzyme activity. Confirm specificity by comparing activity with and without β-lactamase inhibitors like clavulanic acid .
  • Data Support : Kinetic parameters (e.g., kcat, Km) should be derived from Michaelis-Menten plots. Wild-type vs. mutant enzyme comparisons (e.g., kcat/Km ratios) highlight substrate affinity changes .

Q. What criteria classify cephalosporinases within the Ambler molecular system?

  • Methodological Answer : Classify based on sequence homology and catalytic mechanisms. Cephalosporinases are Class C β-lactamases (also termed AmpC), characterized by conserved motifs (e.g., S-X-X-K for active-site serine). Use BLAST or CLUSTAL for sequence alignment against reference sequences (e.g., Citrobacter freundii GN346 this compound) .
  • Data Support : Structural studies (e.g., X-ray crystallography) confirm active-site topology. Mutagenesis of residues like Lys-67 or Asp-219 in C. freundii alters substrate spectra, validating classification .

Q. How do researchers ensure reproducibility in this compound inhibition assays?

  • Methodological Answer : Standardize protocols using CLSI guidelines (Clinical and Laboratory Standards Institute). Include positive controls (e.g., known inhibitors like avibactam) and negative controls (enzyme-free reactions). Report inhibitor concentrations as IC50 values with 95% confidence intervals .
  • Data Support : Tabulate inhibition kinetics (e.g., Ki values) and compare across replicates. Use ANOVA to assess inter-experimental variability .

Advanced Research Questions

Q. How can amino acid substitutions in cephalosporinases expand substrate spectra?

  • Methodological Answer : Perform site-directed mutagenesis (e.g., replacing Asp-219 with Lys in C. freundii this compound) and assess kinetic parameters (kcat, Km) for novel substrates (e.g., aztreonam). Use molecular dynamics simulations to predict structural impacts (e.g., salt-bridge formation) .
  • Data Support : Mutant enzymes may show increased kcat/Km for oxyimino-cephalosporins (e.g., cefuroxime) but reduced activity against cefotaxime. Compare MICs (Minimum Inhibitory Concentrations) in recombinant E. coli strains .

Q. What experimental approaches resolve contradictions in this compound resistance data?

  • Methodological Answer : Apply multivariate regression models to distinguish enzyme-mediated resistance from efflux pump contributions. Use isogenic bacterial strains (wild-type vs. This compound-overexpressing) and compare MICs in the presence/absence of efflux inhibitors (e.g., PAβN) .
  • Data Support : Tabulate resistance ratios (mutant MIC/wild-type MIC) across β-lactams. For example, a mutation increasing cefuroxime resistance (MIC ratio >8) but reducing cefotaxime resistance (MIC ratio <2) suggests substrate-specific effects .

Q. How can phylogenetic analysis elucidate this compound gene evolution?

  • Methodological Answer : Construct maximum-likelihood trees using this compound sequences from diverse Gram-negative pathogens. Identify conserved residues (e.g., Ser-64, Lys-67) and assess horizontal gene transfer via plasmid mobilization genes (e.g., blCMY). Use tools like RAxML or MEGA for analysis .
  • Data Support : Highlight clades with shared mutations (e.g., Asp-219→Lys) associated with expanded substrate spectra. Correlate with epidemiological data on resistance patterns .

Guidelines for Research Design

  • Hypothesis Testing : Frame questions using the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome). Example: Does D219K substitution in C. freundii this compound (E) increase hydrolytic efficiency (O) against oxyimino-cephalosporins (I) compared to wild-type (C)? .
  • Data Validation : Use Cochrane Collaboration tools for systematic reviews, assessing bias in pharmacokinetic studies (e.g., selection of endpoints, sample size justification) .

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